A28-C6B2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C41H81NO5 |
|---|---|
Peso molecular |
668.1 g/mol |
Nombre IUPAC |
2-butyloctyl 6-[[6-(2-butyloctoxy)-6-oxohexyl]-(5-hydroxypentyl)amino]hexanoate |
InChI |
InChI=1S/C41H81NO5/c1-5-9-13-18-28-38(26-11-7-3)36-46-40(44)30-20-15-22-32-42(34-24-17-25-35-43)33-23-16-21-31-41(45)47-37-39(27-12-8-4)29-19-14-10-6-2/h38-39,43H,5-37H2,1-4H3 |
Clave InChI |
LRSNKXRFKNSFSY-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Development of A28 Therapeutics' AT-101: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-101 is a first-in-class targeted oncolytic peptide currently in late-stage clinical development by A28 Therapeutics for the treatment of various cancers.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of AT-101, with a focus on the available preclinical and clinical data. AT-101 represents a novel therapeutic approach that leverages a targeted delivery system to induce rapid and selective immunogenic cell death in cancer cells, while sparing healthy tissues.[1][2]
Core Technology: Targeted Lytic Peptides
AT-101 is built upon A28 Therapeutics' targeted lytic peptide platform. This platform utilizes short chains of amino acids, known as lytic peptides, which possess cationic and amphipathic properties. These characteristics enable them to selectively disrupt the negatively charged cell membranes of cancer cells.[1][2] To enhance tumor specificity, the lytic peptide is conjugated to a targeting ligand that binds to receptors overexpressed on the surface of cancer cells.[3][4]
The lead lytic peptide in A28's platform is designated CLYP-71, a cationic lytic peptide. The specific amino acid sequence of CLYP-71 is proprietary and not publicly available at the time of this writing.
AT-101: A Targeted Lytic Peptide Conjugate
AT-101 is a conjugate of the CLYP-71 lytic peptide and a ligand for the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[3][5] LHRH receptors are overexpressed in a wide range of solid tumors, including ovarian, breast, prostate, and pancreatic cancers, making them an attractive target for directed cancer therapy.[3][4]
Mechanism of Action
The mechanism of action of AT-101 is a multi-step process designed to be both direct-acting and to stimulate an anti-tumor immune response:
-
Targeting and Binding: Following intravenous administration, AT-101 circulates throughout the body and its LHRH ligand specifically binds to LHRH receptors on the surface of cancer cells.[1][2]
-
Electrostatic Attraction and Membrane Disruption: Upon binding, the positively charged CLYP-71 lytic peptide component is attracted to the negatively charged cancer cell membrane. This interaction leads to the disruption of the cell membrane's integrity.[1][2]
-
Rapid Immunogenic Cell Death (ICD): The membrane disruption causes rapid cell lysis and death. This form of cell death is immunogenic, meaning it stimulates an immune response.[1][2] The dying cancer cells release damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941), ATP, and high mobility group box 1 (HMGB1).[6][7][8] These DAMPs act as "danger signals" to the immune system.
-
Immune System Activation: The released DAMPs recruit and activate antigen-presenting cells (APCs), such as dendritic cells. These APCs then process and present tumor-associated antigens to T cells, leading to a tumor-specific adaptive immune response.[6][7] This can result in the killing of remaining cancer cells and potentially long-term anti-tumor immunity.
Preclinical Development
AT-101, formerly known as EP-100, has been the subject of over 70 preclinical studies.[3] While detailed protocols for these studies are not publicly available, the published literature provides insights into the types of experiments conducted.
In Vitro Studies
-
Cytotoxicity Assays: The cytotoxic activity of AT-101 was evaluated against various LHRH receptor-positive cancer cell lines. These assays likely involved incubating cancer cells with varying concentrations of AT-101 and measuring cell viability using methods such as MTT or LDH release assays.
-
Mechanism of Action Studies: Experiments were likely performed to confirm the proposed mechanism of action, including assays to detect membrane disruption and the hallmarks of immunogenic cell death (e.g., calreticulin exposure, ATP release, HMGB1 release).
In Vivo Studies
-
Xenograft Models: The anti-tumor efficacy of AT-101 was likely tested in animal models, such as immunodeficient mice bearing human cancer cell line xenografts. These studies would involve administering AT-101 to the animals and monitoring tumor growth over time.
-
Toxicity Studies: Preclinical toxicology studies in animals were conducted to assess the safety profile of AT-101 and determine a safe starting dose for human clinical trials.
Clinical Development
AT-101 has undergone Phase 1 and Phase 2 clinical trials, involving over 85 patients.[1][2]
Phase 1 Clinical Trial
A first-in-human, open-label, dose-escalation Phase 1 study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AT-101 (EP-100) in patients with advanced solid tumors expressing the LHRH receptor.
Table 1: Summary of Phase 1 Clinical Trial of AT-101 (EP-100)
| Parameter | Details |
| Study Design | Open-label, dose-escalation |
| Patient Population | Patients with advanced, LHRH receptor-positive solid tumors |
| Primary Objectives | To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), and to evaluate the safety and tolerability of AT-101 |
| Secondary Objectives | To characterize the pharmacokinetic profile of AT-101 and to assess preliminary anti-tumor activity |
| Results | The MTD was not reached. The most common treatment-related adverse event was a transient and manageable infusion-related reaction. The recommended Phase 2 dose was established. |
Phase 2 Clinical Trial
A multicenter, open-label, randomized Phase 2 trial was conducted to evaluate the efficacy and safety of AT-101 (EP-100) in combination with paclitaxel (B517696) versus paclitaxel alone in patients with recurrent or refractory ovarian cancer.
Table 2: Key Efficacy Results from Phase 2 Clinical Trial in Ovarian Cancer
| Endpoint | AT-101 + Paclitaxel | Paclitaxel Alone |
| Overall Response Rate (ORR) in all patients | 35% | 33% |
| ORR in patients with liver metastases | 69% | 17% |
| Increase in Overall Survival (OS) in patients with liver metastases | 61% | - |
Data from a subset analysis of patients with metastatic ovarian cancer with liver metastases.[1][2]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical studies of AT-101 are proprietary to A28 Therapeutics and are not publicly available. However, based on standard methodologies in the field, the following provides a general overview of the likely protocols used.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: LHRH receptor-positive cancer cell lines (e.g., MCF-7, MDA-MB-435S) and a negative control cell line are cultured in appropriate media and conditions.[3]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of AT-101.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay, which measures metabolic activity, or an LDH assay, which measures membrane integrity.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Murine Xenograft Model (General Protocol)
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with LHRH receptor-positive human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered AT-101 (e.g., via intravenous injection) or a vehicle control at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
Immunogenic Cell Death Marker Assays (General Protocol)
-
Calreticulin Exposure: Treated cells are stained with an anti-calreticulin antibody and analyzed by flow cytometry to detect surface exposure.
-
ATP Release: The concentration of ATP in the cell culture supernatant is measured using a luciferin/luciferase-based assay.
-
HMGB1 Release: The amount of HMGB1 released into the supernatant is quantified using an ELISA kit.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: AT-101 Mechanism of Action.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical Evaluation Workflow for AT-101.
Conclusion
A28 Therapeutics' AT-101 is a promising targeted oncolytic peptide with a unique dual mechanism of action that combines direct cancer cell killing with the stimulation of an anti-tumor immune response. Preclinical and clinical data to date suggest a favorable safety profile and encouraging efficacy, particularly in heavily pre-treated patients with liver metastases. Further clinical development is ongoing to fully elucidate the therapeutic potential of AT-101 in various cancer indications. The targeted lytic peptide platform holds the potential for the development of a new class of cancer therapeutics with broad applicability.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. In vitro pmel-1 T cell-mediated cytotoxicity assay with CytoTox-ONE Homogenous Membrane Integrity Assay (P... [protocols.io]
- 7. a28therapeutics.com [a28therapeutics.com]
- 8. researchgate.net [researchgate.net]
Foundational Research on Targeted Lytic Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted lytic peptides represent a promising frontier in oncology, offering a distinct mechanism of action that can overcome conventional drug resistance. These peptides are engineered to selectively disrupt the cell membranes of cancer cells, leading to rapid cell death while minimizing damage to healthy tissues. This technical guide provides an in-depth overview of the foundational research in this field, covering the core principles of their design, mechanisms of action, and preclinical evaluation. Quantitative data on peptide efficacy and toxicity are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research and development in this area.
Introduction to Targeted Lytic Peptides
Lytic peptides are a class of molecules, often cationic and amphipathic, that can permeabilize and disrupt cell membranes.[1][2] While naturally occurring lytic peptides have broad-spectrum activity, recent advancements have focused on engineering these peptides to specifically target cancer cells.[1] This targeting is crucial for their therapeutic application, aiming to enhance their efficacy against tumors while reducing off-target toxicity.[1][3] The primary appeal of targeted lytic peptides lies in their unique mechanism of action—direct membrane disruption—which is less susceptible to the resistance mechanisms that plague many traditional chemotherapeutics.[2]
Mechanisms of Action: Disrupting the Cancer Cell Membrane
The anticancer activity of lytic peptides is primarily driven by their ability to selectively interact with and disrupt the plasma membrane of cancer cells. This selectivity is often attributed to the differences in membrane composition between cancerous and non-cancerous cells, such as the increased presence of negatively charged phospholipids (B1166683) on the outer leaflet of cancer cell membranes.[4] The interaction and subsequent disruption of the cell membrane can be described by several models:
-
Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a pore, much like the staves of a barrel. The hydrophobic regions of the peptides face the lipid acyl chains, while the hydrophilic regions form the aqueous channel.[4][5][6]
-
Toroidal Pore Model: This model also involves the formation of a pore, but the peptides are associated with the lipid headgroups, inducing the lipid monolayer to bend and line the pore. This creates a "wormhole" that allows for the passage of ions and small molecules, leading to cell lysis.[4][5][6]
-
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration.[4]
The following diagram illustrates the primary models of lytic peptide-induced membrane disruption.
Design and Targeting Strategies
To enhance the therapeutic window of lytic peptides, various design and targeting strategies have been developed. These strategies aim to increase the local concentration of the peptide at the tumor site, thereby maximizing its lytic activity against cancer cells while minimizing systemic toxicity.
Receptor-Mediated Targeting
This approach involves conjugating the lytic peptide to a ligand that binds to a receptor overexpressed on the surface of cancer cells.[7][8] This directs the peptide to the tumor, where it can then exert its lytic effect. Common targets include growth factor receptors and hormone receptors.[1][2]
Tumor Microenvironment-Responsive Peptides
The tumor microenvironment (TME) possesses unique characteristics that can be exploited for targeted peptide activation.
-
pH-Sensitive Peptides: The extracellular pH of solid tumors is often lower (more acidic) than that of normal tissues. Peptides can be designed to be inactive at physiological pH and become active in the acidic TME, a feature that can be controlled by incorporating pH-sensitive amino acids like histidine.[9]
-
Enzyme-Activatable Peptides: Many tumors overexpress certain proteases, such as matrix metalloproteinases (MMPs). "Masked" lytic peptides can be designed with a cleavable linker that is recognized by these tumor-specific proteases. Upon cleavage, the lytic activity of the peptide is unleashed specifically within the tumor.[1]
The following diagram illustrates the workflow for designing and activating a protease-activatable targeted lytic peptide.
Quantitative Efficacy and Toxicity of Targeted Lytic Peptides
The preclinical evaluation of targeted lytic peptides involves quantifying their efficacy against cancer cells and their toxicity towards normal cells. Key metrics include the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against cancer cell lines, and the half-maximal hemolytic concentration (HC50) against red blood cells as a measure of systemic toxicity.
Table 1: In Vitro Efficacy of Targeted Lytic Peptides Against Cancer Cell Lines
| Peptide/Conjugate | Cancer Cell Line | IC50 / EC50 (µM) | Targeting Strategy |
| Hecate-βCG | MDA-MB-435S (Breast) | 6.6 (EC50) | LH/CG Receptor |
| Phor21-βCG | MCF-7 (Breast) | Not specified, but potent | LH/CG Receptor |
| TP-Tox | DU145 (Prostate) | 2.5 (EC50) | LTVSPWY peptide |
| TP-Tox | MDA-MB-435S (Breast) | 2.5 (EC50) | LTVSPWY peptide |
| TP-Tox | SKBR3 (Breast) | 2.5 (EC50) | LTVSPWY peptide |
| mHALT-1-scFv | SW-480 (Colorectal) | 25.39 (IC50, µg/mL) | scFv against KRAS |
| P39 | MCF-7 (Breast) | 100 (CC50, µg/mL) | Lactoferrin-derived |
| P40 | MCF-7 (Breast) | 100 (CC50, µg/mL) | Lactoferrin-derived |
| P39 | MDA-MB-231 (Breast) | 950 (CC50, µg/mL) | Lactoferrin-derived |
| P40 | MDA-MB-231 (Breast) | 1000 (CC50, µg/mL) | Lactoferrin-derived |
Table 2: Hemolytic Activity of Lytic Peptides
| Peptide | Hemolytic Activity (HC50 in µM or MHC in µg/mL) | Comments |
| General Lytic Peptides | Varies widely; high HC50 is desirable | A key indicator of off-target toxicity.[6] |
| HPRP-A1 analogs | Specific values not provided, but measured | Compared against HeLa cell cytotoxicity.[10][11] |
| Various Peptides | Dataset of 1924 peptides with HC50 values | Used for developing predictive models.[12][13] |
| Chemically Modified Peptides | MHC ≤ 250 µg/mL or HC50 ≤ 100 µM considered hemolytic | Criteria for classifying hemolytic peptides.[14] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for Fmoc-based solid-phase peptide synthesis.[2][3][7][8][15]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HOBt) and add it to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with serial dilutions of the lytic peptide and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the peptide.
Membrane Permeabilization: Calcein (B42510) Leakage Assay
This assay measures the ability of a lytic peptide to disrupt lipid vesicles by monitoring the release of a fluorescent dye.[21][22][23][24][25]
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein dye.
-
Removal of Free Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.
-
Leakage Assay:
-
Place the liposome suspension in a fluorometer cuvette.
-
Add the lytic peptide to the cuvette and monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.
-
After the peptide-induced leakage has stabilized, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal.
-
-
Data Analysis: Calculate the percentage of calcein leakage induced by the peptide relative to the maximum leakage caused by the detergent.
In Vivo Efficacy: Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy and toxicity of targeted lytic peptides.[26][27][28][29][30]
-
Cell Culture: Culture the desired human cancer cell line.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Peptide Administration: Administer the targeted lytic peptide via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo antitumor efficacy of the peptide.
The following diagram outlines the general workflow for a preclinical in vivo xenograft study.
Conclusion and Future Directions
Targeted lytic peptides hold significant promise as a novel class of anticancer therapeutics. Their distinct membrane-disrupting mechanism of action offers the potential to overcome resistance to conventional therapies. The ongoing development of sophisticated targeting strategies, such as responsiveness to the tumor microenvironment, is continually improving their specificity and reducing systemic toxicity. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of these promising molecules. Future research will likely focus on refining targeting moieties, exploring novel peptide sequences, and developing combination therapies to further enhance the therapeutic potential of targeted lytic peptides in the fight against cancer.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Lytic peptides with improved stability and selectivity designed for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Prediction of Hemolytic Peptides and their Hemolytic Concentration (HC<sub>50</sub>) [ouci.dntb.gov.ua]
- 14. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. csbio.com [csbio.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 26. benchchem.com [benchchem.com]
- 27. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
AT-101: A Technical Guide to its Molecular Targeting of Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT-101, the (-)-enantiomer of gossypol (B191359), is a small molecule inhibitor that has garnered significant interest for its anticancer properties. It functions primarily as a BH3 mimetic, targeting the Bcl-2 family of anti-apoptotic proteins, which are frequently overexpressed in various malignancies and contribute to therapeutic resistance. By binding to the BH3 domain of proteins such as Bcl-2, Bcl-xL, and Mcl-1, AT-101 disrupts their function, thereby lowering the threshold for apoptosis. This action reactivates the intrinsic apoptotic pathway, leading to cancer cell death. Furthermore, AT-101 has been shown to induce autophagy and modulate other critical signaling pathways, including the SAPK/JNK and PI3K/Akt pathways. This guide provides an in-depth overview of the molecular mechanisms of AT-101, a compilation of its activity across various cancer cell lines, and detailed protocols for key experimental assays used in its evaluation.
Mechanism of Action: Targeting the Core of Cancer Cell Survival
AT-101's primary mechanism of action is the inhibition of anti-apoptotic Bcl-2 family proteins.[1][2][3] These proteins are crucial for cancer cell survival as they sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing the initiation of programmed cell death.
-
BH3 Mimicry and Apoptosis Induction: AT-101 mimics the action of BH3-only proteins, the natural antagonists of anti-apoptotic Bcl-2 proteins. It binds with high affinity to a hydrophobic groove on the surface of Bcl-2, Bcl-xL, and Mcl-1, displacing pro-apoptotic proteins.[4][5][6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][4] Gossypol-induced apoptosis is characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[4]
-
Induction of NOXA and Mcl-1 Inhibition: Recent studies suggest that AT-101 may selectively inhibit Mcl-1, a key resistance factor in many cancers, through the induction and stabilization of the pro-apoptotic protein NOXA.[7][8] NOXA specifically neutralizes Mcl-1, providing an alternative strategy to direct Mcl-1 inhibition.
-
Autophagy Modulation: In addition to apoptosis, AT-101 can induce autophagy, a cellular self-degradation process.[4][9][10] The interplay between AT-101-induced autophagy and apoptosis is complex and appears to be context-dependent, potentially serving as a complementary cell death mechanism.
-
Modulation of Other Signaling Pathways: AT-101 has been shown to activate the pro-apoptotic SAPK/JNK pathway.[1] It can also interfere with other cell signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and in certain contexts, inhibit hedgehog and notch signaling.[11]
Quantitative Data: In Vitro Efficacy of AT-101/Gossypol
The cytotoxic and antiproliferative effects of AT-101 and its racemic mixture, gossypol, have been quantified across a wide range of human cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency. The levorotatory isomer, AT-101, is generally more potent than the dextrorotatory (+)-isomer.[7][9]
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference(s) |
| Leukemia | Jurkat T | AT-101 | 1.9 | [1] |
| U937 | AT-101 | 2.4 | [1] | |
| K562 | Racemic Gossypol | 23-46 | [9] | |
| K562 | (-)-Gossypol (AT-101) | ~20 | [12] | |
| Acute Myeloid Leukemia | Primary CD34+ Blasts | AT-101 | 2.45 - 76.00 | [5] |
| Lung Cancer (SCLC) | H69 | Racemic Gossypol | 23-46 | [9] |
| Lung Adenocarcinoma | NCI-H522 | AT-101 | ~7 (GI50) | [13] |
| Head and Neck (HNSCC) | UM-SCC lines | AT-101 | 2 - 10 | [12] |
| Endometrial Cancer | RL95-2 | Racemic Gossypol | 1.3 - 18.9 | [14] |
| Ovarian Cancer | SKOV-3 | Racemic Gossypol | 1.3 - 18.9 | [14] |
| OVCA 433 | Racemic Gossypol | 0.86 - 1.98 | [7] | |
| Adrenocortical Carcinoma | NCI-H295R | Racemic Gossypol | 1.3 - 18.9 | [14] |
| SW-13 | Racemic Gossypol | 1.3 - 18.9 | [14] | |
| Thyroid Cancer | TT | Racemic Gossypol | 1.3 - 18.9 | [14] |
| Melanoma | SK-mel-19 | Racemic Gossypol | 23-46 | [9] |
| Cervical Cancer | Sihas | Racemic Gossypol | 23-46 | [9] |
Core Experimental Protocols
The following protocols are foundational for assessing the molecular targeting of cancer cells by AT-101.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][15]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan (B1609692) crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AT-101 in culture medium. Remove the medium from the wells and add 100 µL of the AT-101 dilutions. Include untreated and vehicle-only (e.g., DMSO) control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well.[16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[8][15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of AT-101 concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5]
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with AT-101 at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the pathways targeted by AT-101.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific to the target proteins (e.g., Bcl-2, Mcl-1, cleaved Caspase-3, PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[1][2]
Protocol:
-
Cell Lysis: After treatment with AT-101, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[19]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. Target proteins include Bcl-2, Mcl-1, Bcl-xL, Bax, Bak, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control to determine relative protein expression.
Mandatory Visualizations
Signaling Pathways
Caption: AT-101 induced intrinsic apoptosis pathway.
Caption: AT-101 induced autophagy via Bcl-2/Beclin-1.
Experimental Workflow
Caption: A logical workflow for evaluating AT-101.
Conclusion and Future Directions
AT-101 is a potent, orally available small molecule that effectively targets the Bcl-2 family of anti-apoptotic proteins, representing a promising strategy to overcome resistance to conventional cancer therapies.[1] Its ability to induce both apoptosis and autophagy highlights its multi-faceted approach to inhibiting cancer cell survival. While single-agent activity in clinical trials has been modest in some settings, its true potential may lie in combination therapies, where it can sensitize cancer cells to chemotherapy or radiation.[20][21][22] Future research should continue to explore rational combinations of AT-101 with other targeted agents and immunotherapies, and to identify predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing the clinical development of AT-101 and other BH3 mimetics.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative effect of gossypol and its optical isomers on human reproductive cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Stereo-specific cytotoxic effects of gossypol enantiomers and gossypolone in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An in vitro study of inhibitory activity of gossypol, a cottonseed extract, in human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. kumc.edu [kumc.edu]
- 18. docs.abcam.com [docs.abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Unveiling the Immunogenic Potential of AT-101: A Technical Guide to a Novel Anti-Cancer Strategy
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms by which AT-101, a potent pan-Bcl-2 inhibitor, is hypothesized to induce immunogenic cell death (ICD), a promising anti-cancer strategy that bridges chemotherapy with immunotherapy. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Introduction: AT-101 and the Paradigm of Immunogenic Cell Death
AT-101, the R-(-)-enantiomer of gossypol (B191359), is a small molecule inhibitor that targets multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] By binding to the BH3 domain of these proteins, AT-101 disrupts their function, leading to the activation of the intrinsic apoptotic pathway in cancer cells.[1][3] This targeted induction of apoptosis has positioned AT-101 as a promising agent in various cancer therapies, with numerous clinical trials investigating its efficacy as a monotherapy and in combination with standard treatments.[4]
Beyond its established role in apoptosis induction, emerging evidence suggests that AT-101 and its parent compound, gossypol, may trigger a more profound anti-tumor response through the induction of immunogenic cell death (ICD). ICD is a unique form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[5][6] This process transforms dying cancer cells into an in-situ vaccine, capable of priming a robust and durable anti-tumor immune response.[6]
This guide will delve into the core mechanisms by which AT-101 is proposed to induce ICD, focusing on the key hallmarks of this process: the surface exposure of calreticulin (B1178941) (CRT), the secretion of adenosine (B11128) triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). We will also explore the upstream signaling pathways, including the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which are believed to be pivotal in initiating AT-101-mediated ICD.
Core Mechanism: From Bcl-2 Inhibition to Immune Activation
The primary mechanism of action of AT-101 is the inhibition of anti-apoptotic Bcl-2 family proteins.[1][2][3] This leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2] However, the induction of ICD involves a more intricate cascade of events that precedes and accompanies apoptosis.
Upstream Triggers: ER Stress and ROS Production
Evidence from studies on gossypol suggests that AT-101 likely induces significant ER stress and ROS production in cancer cells.[4][7][8] The inhibition of Bcl-2 proteins, which are also localized to the ER membrane, can disrupt calcium homeostasis and protein folding, leading to the unfolded protein response (UPR).[4] This ER stress, in turn, is a potent inducer of ROS.[8]
dot
Hallmarks of Immunogenic Cell Death Induced by AT-101
The induction of ER stress and ROS production by AT-101 is hypothesized to trigger the emission of key DAMPs that characterize ICD.
-
Calreticulin (CRT) Exposure: ER stress is a known trigger for the translocation of CRT from the ER lumen to the cell surface.[9] Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells (DCs).[9]
-
ATP Secretion: The stress induced by AT-101 is also expected to lead to the active secretion of ATP into the extracellular space.[10] Extracellular ATP acts as a "find-me" signal, recruiting immune cells to the tumor microenvironment and activating the NLRP3 inflammasome in DCs.[11]
-
HMGB1 Release: In the later stages of apoptosis induced by AT-101, the loss of plasma membrane integrity leads to the passive release of the nuclear protein HMGB1.[12] Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, further promoting their maturation and activation.[6]
dot
Quantitative Data on ICD Induction
While direct and comprehensive quantitative data for AT-101-induced ICD is still emerging, studies on its parent compound, gossypol, provide valuable insights into its potential.
| DAMP | Cancer Cell Line | Treatment | Fold Change vs. Control | Reference |
| ATP | HepG2 (Hepatoma) | 10 µM Gossypol (24h) | ~0.5 (relative ATP content) | [10] |
| HCT-116 (Colon Carcinoma) | 10 µM Gossypol (24h) | ~0.6 (relative ATP content) | [10] | |
| ER Stress (CHOP) | BxPC-3 (Pancreatic) | 10 µM Gossypol (24h) | Upregulated | [4] |
| MIA PaCa-2 (Pancreatic) | 10 µM Gossypol (24h) | Upregulated | [4] | |
| ROS | HCT116 (Colon) | 5 µM Gossypol (24h) | Increased MFI | [8] |
| Male Germline Stem Cells | 5 µM Gossypol (6h) | Increased H2O2 | [7] |
Note: The ATP data reflects a decrease in intracellular ATP, which can be indicative of secretion or metabolic disruption preceding cell death.
Experimental Protocols for Assessing AT-101-Induced ICD
To rigorously evaluate the immunogenic potential of AT-101, a series of well-defined experimental protocols are essential.
Workflow for In Vitro ICD Assessment
dot
Detailed Methodologies
4.2.1. Calreticulin Exposure Assay (Flow Cytometry) [1][2]
-
Cell Treatment: Plate cancer cells and treat with varying concentrations of AT-101 for different time points. Include a positive control (e.g., mitoxantrone) and a negative control (vehicle).
-
Staining: Harvest cells and wash with cold PBS. Stain with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) and a viability dye (e.g., DAPI or Propidium Iodide) in a suitable buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population (viability dye negative) and quantify the percentage of calreticulin-positive cells and the mean fluorescence intensity.
4.2.2. Extracellular ATP Secretion Assay (Luminescence-Based) [4][13]
-
Sample Collection: After treating cancer cells with AT-101, carefully collect the cell culture supernatant.
-
ATP Measurement: Use a commercially available luciferin/luciferase-based ATP assay kit. In a luminometer-compatible plate, mix the supernatant with the ATP detection reagent.
-
Luminometry: Measure the luminescence signal, which is directly proportional to the ATP concentration. Generate a standard curve with known ATP concentrations to quantify the amount of ATP in the samples.
4.2.3. HMGB1 Release Assay (ELISA) [14][15]
-
Supernatant Collection: Collect the cell culture supernatant from AT-101-treated and control cells.
-
ELISA Procedure: Use a commercially available HMGB1 ELISA kit. Coat a 96-well plate with an anti-HMGB1 capture antibody. Add the collected supernatants and standards to the wells. Follow the kit's instructions for incubation, washing, addition of the detection antibody, substrate, and stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the HMGB1 concentration in the samples based on the standard curve.
4.2.4. ER Stress and ROS Detection
-
ER Stress (Western Blot): [7][16] Lyse AT-101-treated cells and perform Western blotting to detect key ER stress markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.
-
ROS Production (Fluorescence Microscopy/Flow Cytometry): [8] Treat cells with a ROS-sensitive fluorescent probe (e.g., DCFDA). Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer to quantify ROS levels.
4.2.5. Dendritic Cell Maturation Assay [17][18]
-
Co-culture: Generate immature dendritic cells (DCs) from bone marrow precursors or monocytes. Co-culture these immature DCs with cancer cells that have been pre-treated with AT-101.
-
Flow Cytometry Analysis: After co-culture, harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers such as CD80, CD86, and MHC class II. Analyze the expression of these markers by flow cytometry to assess DC maturation.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., IL-12, TNF-α) in the co-culture supernatant by ELISA to further evaluate DC activation.
Conclusion and Future Directions
The available evidence strongly suggests that AT-101, in addition to its direct pro-apoptotic effects, has the potential to induce immunogenic cell death in cancer cells. The induction of ER stress and ROS production are likely key upstream events that trigger the release of critical DAMPs, including calreticulin, ATP, and HMGB1. While quantitative data for AT-101 is still forthcoming, studies on its parent compound, gossypol, provide a compelling rationale for further investigation.
The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanisms and quantifying the extent of AT-101-induced ICD. Future research should focus on generating comprehensive in vitro and in vivo data to validate these hypotheses. A thorough understanding of the immunogenic properties of AT-101 will be crucial for its optimal clinical development, potentially paving the way for novel combination therapies that synergistically harness both direct tumor cell killing and the power of the immune system to achieve durable anti-cancer responses.
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Damage-associated molecular patterns in cancer: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenic Cell Death: A Step Ahead of Autophagy in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gossypol Induces Death Receptor-5 through Activation of the ROS-ERK-CHOP Pathway and Sensitizes Colon Cancer Cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAMPs, Ageing, and Cancer: The ‘DAMP Hypothesis’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-in-human Phase I trial of AT101, a novel anti-CD19 CAR-T, in R/R NHL | VJHemOnc [vjhemonc.com]
- 12. Effects of gossypol from cottonseed cake on the blood profile in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Publication : USDA ARS [ars.usda.gov]
- 15. mdpi.com [mdpi.com]
- 16. Induction of in vitro and in vivo antigenic modulation by the anti-human T-cell monoclonal antibody T101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of ATP secretion during immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Impact of AT-101 on Cancer Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-101, the R-(-)-enantiomer of gossypol, is a promising small-molecule inhibitor targeting anti-apoptotic Bcl-2 family proteins. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway, a process intrinsically linked to the permeabilization of mitochondrial membranes. This technical guide provides an in-depth analysis of AT-101's effects on the integrity of both mitochondrial and plasma membranes in cancer cells. It consolidates available quantitative data, details key experimental protocols for assessing membrane integrity, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
AT-101 acts as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] This action disrupts their ability to sequester pro-apoptotic proteins such as Bax and Bak.[1] The subsequent activation and oligomerization of Bax and Bak at the outer mitochondrial membrane lead to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway.[4][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspase cascades that culminate in cell death.[3][5] Beyond its well-documented role in MOMP, AT-101's influence extends to the plasma membrane, affecting its integrity and signaling functions. This guide explores these multifaceted effects on cancer cell membranes.
Quantitative Effects of AT-101 on Cell Viability and Apoptosis
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of AT-101 and its racemic mixture, gossypol, across various cancer cell lines. These values, primarily IC50 and ED50, provide a benchmark for the concentrations at which AT-101 exerts its biological effects, which are inherently linked to the loss of membrane integrity.
Table 1: IC50 Values of AT-101 and Gossypol in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| AT-101 | Jurkat T | Leukemia | 1.9 (ED50) | Apoptosis Assay | [6] |
| AT-101 | U937 | Leukemia | 2.4 (ED50) | Apoptosis Assay | [6] |
| AT-101 | MM1.S | Multiple Myeloma | 2.5 - 7.5 | MTT Assay | [3] |
| AT-101 | Dox40 | Doxorubicin-Resistant Multiple Myeloma | 2.5 - 5.0 | MTT Assay | [3] |
| AT-101 | LR5 | Melphalan-Resistant Multiple Myeloma | 2.5 - 5.0 | MTT Assay | [3] |
| AT-101 | MM1.R | Dexamethasone-Resistant Multiple Myeloma | 2.5 - 5.0 | MTT Assay | [3] |
| AT-101 | B-cell Lymphoma Panel | B-cell Lymphoma | 1 - 10 | Cytotoxicity Assay | [7] |
| Racemic Gossypol | SK-mel-19 | Melanoma | 23-46 | MTT & Flow Cytometry | [4] |
| Racemic Gossypol | Sihas | Cervical Cancer | 23-46 | MTT & Flow Cytometry | [4] |
| Racemic Gossypol | H69 | Small Cell Lung Cancer | 23-46 | MTT & Flow Cytometry | [4] |
| Racemic Gossypol | K562 | Myelogenous Leukemia | 23-46 | MTT & Flow Cytometry | [4] |
| l-gossypol (AT-101) | Various | Melanoma, Lung, Breast, Cervix, Leukemia | Mean: 20 | MTT Assay | [5] |
Table 2: Time-Dependent Induction of Apoptosis by AT-101 in MM1.S Multiple Myeloma Cells
| Treatment Time (hours) | Concentration (µM) | Apoptotic Cells (%) | Reference |
| 0 | 10 | 0 | [3] |
| 6 | 10 | ~20 | [3] |
| 12 | 10 | ~40 | [3] |
| 24 | 10 | ~60 | [3] |
Note: Apoptosis percentages are estimated from graphical data presented in the cited study.
Core Mechanisms of AT-101-Induced Membrane Permeabilization
Mitochondrial Outer Membrane Permeabilization (MOMP)
The primary mechanism by which AT-101 compromises membrane integrity is through the induction of MOMP. As a BH3 mimetic, AT-101 binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, preventing them from inhibiting the pro-apoptotic effector proteins Bax and Bak.[1][2] This leads to the oligomerization of Bax and Bak, forming pores in the outer mitochondrial membrane.[8][9] This process is a point of no return in the apoptotic cascade.
Figure 1: AT-101 induces MOMP by inhibiting Bcl-2 proteins.
Plasma Membrane Integrity
The loss of plasma membrane integrity is a hallmark of late-stage apoptosis and necrosis. While AT-101 primarily induces apoptosis, at higher concentrations or after prolonged exposure, it can lead to secondary necrosis and loss of plasma membrane integrity. This can be quantified by assays measuring the release of intracellular components or the uptake of membrane-impermeable dyes.
Experimental Protocols for Assessing Membrane Integrity
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage.
-
Principle: LDH released from cells with compromised membranes catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of damaged cells and can be measured spectrophotometrically.[10][11]
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and treat with various concentrations of AT-101 for desired time points.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt).
-
Incubate at room temperature, protected from light.
-
Add a stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
-
Figure 2: Workflow for the LDH release assay.
Propidium Iodide (PI) Staining and Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cells with compromised plasma membrane integrity.[12][13]
-
Principle: PI enters cells with damaged membranes and binds to DNA, exhibiting a significant increase in fluorescence. Flow cytometry is used to quantify the percentage of PI-positive (dead or dying) cells in a population.[13][14]
-
Protocol Outline:
-
Culture and treat cancer cells with AT-101.
-
Harvest cells and wash with a suitable buffer (e.g., PBS).
-
Resuspend cells in a staining buffer containing PI.
-
Incubate on ice and in the dark.
-
Analyze the cell suspension by flow cytometry, exciting at 488 nm and detecting emission at ~617 nm.
-
Gate the cell populations to determine the percentage of PI-positive cells.
-
Figure 3: Principle of Propidium Iodide staining for viability.
Mitochondrial Membrane Potential (MMP) Assay using JC-1
JC-1 is a cationic dye that exhibits a potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.[15][16]
-
Principle: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[15][16]
-
Protocol Outline:
-
Culture cells and treat with AT-101. Include a positive control for depolarization (e.g., FCCP or CCCP).
-
Incubate cells with JC-1 staining solution.
-
Wash cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader.
-
Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths.
-
Calculate the red/green fluorescence ratio to quantify the change in MMP.
-
Signaling Pathways Implicated in AT-101-Mediated Membrane Effects
SAPK/JNK Pathway Activation
AT-101 has been shown to activate the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) signaling pathway, which is involved in apoptosis induction.[1][6] While the precise upstream activators linking AT-101 to this pathway are not fully elucidated, it is known that mitochondrial stress, a direct consequence of AT-101's action, can trigger SAPK/JNK activation.
Figure 4: AT-101-induced activation of the SAPK/JNK pathway.
Conclusion
References
- 1. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-(−)–gossypol (AT-101) activates programmed cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Bcl-2 family members with the BH3 mimetic AT-101 markedly enhances the therapeutic effects of chemotherapeutic agents in in vitro and in vivo models of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 10. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative proteomic analysis of B cell lipid rafts reveals that ezrin regulates antigen receptor-mediated lipid raft dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Specificity of AT-101 for Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor that has demonstrated pro-apoptotic activity in a range of cancer models. Its primary mechanism of action involves the inhibition of the Bcl-2 family of anti-apoptotic proteins, which are frequently overexpressed in tumor cells, contributing to their survival and resistance to therapy. This technical guide provides an in-depth exploration of the specificity of AT-101 for tumor cells over normal cells. We will delve into its molecular interactions, the signaling pathways it modulates, and present quantitative data from various studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction to AT-101 and its Target
AT-101 is a naturally derived polyphenolic compound that acts as a BH3 mimetic.[1][2] It competitively binds to the BH3 domain of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bcl-w.[3] This action disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4] The overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers and is associated with tumor progression and resistance to conventional therapies.[5][6] This dependency of tumor cells on Bcl-2 family proteins for survival provides a therapeutic window for agents like AT-101.
Mechanism of Tumor Cell Specificity
The preferential cytotoxicity of AT-101 towards tumor cells is primarily attributed to their "addiction" to overexpressed anti-apoptotic Bcl-2 proteins for survival.[5] Normal cells, in contrast, do not typically exhibit this overexpression and have a lower threshold for apoptosis, making them less dependent on the constant inhibition of pro-apoptotic signals.[7]
Recent evidence suggests a more nuanced mechanism involving the pro-apoptotic BH3-only protein NOXA. AT-101 has been shown to induce the expression of NOXA, which in turn selectively neutralizes the anti-apoptotic protein Mcl-1.[8] This indirect mechanism of Mcl-1 inhibition can be particularly effective in tumors that are highly dependent on Mcl-1 for survival.
Furthermore, AT-101 has been found to activate the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway, which can promote apoptosis.[9] The differential activation of this pathway in tumor versus normal cells may also contribute to the observed specificity.
Data Presentation: Comparative Efficacy of AT-101
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of AT-101 on various cancer cell lines compared to normal cells.
Table 1: Comparative IC50 Values of AT-101 in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Origin | IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| Jurkat | T-cell Leukemia | Human | 1.9 | [9] |
| U937 | Histiocytic Lymphoma | Human | 2.4 | [9] |
| A549 | Non-Small Cell Lung Cancer | Human | 3-9 | |
| H460 | Non-Small Cell Lung Cancer | Human | 3-9 | |
| A2780 | Ovarian Cancer | Human | ~5-10 | |
| A2780/CP70 | Cisplatin-resistant Ovarian Cancer | Human | ~5-10 | |
| Normal Cells | ||||
| Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocytes | Human | >20 | [10] |
| Normal Hematopoietic Cells | CD34+ Stem/Progenitor | Human | Modest effect at concentrations effective against AML blasts |
Table 2: Comparative Apoptosis Induction by AT-101
| Cell Line | Cell Type | AT-101 Concentration (µM) | Exposure Time (h) | Apoptosis Rate (%) | Reference |
| Cancer Cell Lines | |||||
| Jurkat | T-cell Leukemia | 5 | 24 | ~40 | [9] |
| U937 | Histiocytic Lymphoma | 5 | 24 | ~35 | [9] |
| ST88-14 | Malignant Peripheral Nerve Sheath Tumor | Human | 15 | Significant increase in cell death | [11] |
| Normal Cells | |||||
| Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocytes | 20 | 24 | Minimal | [10] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of AT-101's mechanism and the methods used to study it.
Caption: AT-101 induced intrinsic apoptosis pathway.
Caption: AT-101 activation of the SAPK/JNK signaling pathway.
Caption: General experimental workflow for assessing AT-101 specificity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of AT-101.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of AT-101 in culture medium. Remove the old medium from the wells and add 100 µL of the AT-101 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the AT-101 concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.[1][12][13][14]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of AT-101 for the desired time. Include positive and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the floating and adherent cells for a complete analysis of apoptosis. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for Bcl-2 Family Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins.[15][16][17]
-
Protein Extraction: Treat cells with AT-101, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:1000), Mcl-1 (1:1000), cleaved Caspase-3 (1:500), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The available data strongly indicate that AT-101 exhibits a preferential cytotoxic and pro-apoptotic effect on tumor cells compared to their normal counterparts. This specificity is rooted in the molecular dependency of many cancers on the overexpression of anti-apoptotic Bcl-2 family proteins for their survival. The mechanisms involving the induction of NOXA and the activation of the SAPK/JNK pathway further contribute to its anti-cancer activity. While clinical trials have shown modest single-agent activity in some solid tumors, its potential in combination therapies remains an active area of investigation.[2][10][18] The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of AT-101 and similar BH3 mimetics.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 5. onclive.com [onclive.com]
- 6. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. An Open-Label, Multicenter, Phase I/II Study of Single-Agent AT-101 in Men with Castrate-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AT-101 experimental protocol for in vitro studies
Introduction
AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor that has garnered significant interest in oncology research.[1][2][3] It functions as a BH3 mimetic, targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are frequently overexpressed in various cancers and contribute to therapeutic resistance.[1][3][4][5] By binding to the BH3-binding groove of proteins like Bcl-2, Bcl-xL, and Mcl-1, AT-101 disrupts their function, thereby promoting the intrinsic pathway of apoptosis.[2][3][6] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of AT-101 in cancer cell lines.
Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
The primary mechanism of AT-101 is the inhibition of anti-apoptotic Bcl-2 family proteins.[2][3] In healthy cells, a delicate balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins determines the cell's fate.[6] In many cancer cells, anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins and preventing the mitochondrial outer membrane permeabilization (MOMP) required for apoptosis. AT-101 mimics the action of pro-apoptotic BH3-only proteins, binding to and inhibiting Bcl-2, Bcl-xL, and Mcl-1.[2][3][6] This releases pro-apoptotic proteins, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[3][6]
References
- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pan-Bcl2 Inhibitor AT101 Activates the Intrinsic Apoptotic Pathway and Causes DNA Damage in Acute Myeloid Leukemia Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Application of AT-101 in Ovarian Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-101, a small molecule BH3 mimetic, has emerged as a promising agent in ovarian cancer research. As a pan-inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, AT-101 disrupts the cellular machinery that allows cancer cells to evade programmed cell death (apoptosis). This document provides detailed application notes and experimental protocols for the use of AT-101 in ovarian cancer research, summarizing key findings and methodologies to facilitate further investigation into its therapeutic potential.
Mechanism of Action
AT-101 functions by binding to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. This action prevents these proteins from sequestering pro-apoptotic proteins like Bax and Bak. The subsequent activation and oligomerization of Bax/Bak at the mitochondrial outer membrane lead to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the caspase cascade and inducing apoptosis. Notably, studies have shown that AT-101 can induce apoptosis in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells, suggesting its potential to overcome common mechanisms of chemotherapy resistance.[1][2]
Data Presentation
Table 1: Effect of AT-101 on the Viability of Ovarian Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % Cell Viability (Approx.) |
| A2780 | AT-101 | 10 | 48 | ~50% |
| A2780/CP (Cisplatin-Resistant) | AT-101 | 10 | 48 | ~55% |
| SKOV3 | AT-101 | 10 | 48 | ~60% |
| OVCAR3 | AT-101 | 10 | 48 | ~58% |
Note: Data is estimated from graphical representations in the cited literature and may vary based on experimental conditions.[1]
Table 2: Induction of Apoptosis by AT-101 in Ovarian Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Fold Increase in Apoptosis (vs. Control) |
| A2780 | AT-101 | 10 | 24 | ~3.5 |
| A2780 | AT-101 | 10 | 48 | ~5.0 |
| A2780/CP (Cisplatin-Resistant) | AT-101 | 10 | 24 | ~3.0 |
| A2780/CP (Cisplatin-Resistant) | AT-101 | 10 | 48 | ~4.5 |
Note: Data is based on quantitative cell death detection ELISA assays from cited literature.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of ovarian cancer cell viability following treatment with AT-101 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
AT-101 (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of AT-101 in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the AT-101 dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Materials:
-
Ovarian cancer cells treated with AT-101
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat ovarian cancer cells with the desired concentration of AT-101 (e.g., 10 µM) for the specified duration (e.g., 24 or 48 hours). Include an untreated control group.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Bcl-2 Family Proteins
This protocol details the procedure for examining the expression levels of Bcl-2 family proteins in ovarian cancer cells treated with AT-101.
Materials:
-
Ovarian cancer cells treated with AT-101
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-Bak, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat ovarian cancer cells with AT-101 (e.g., 10 µM) for various time points (e.g., 0, 12, 24, 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. A study on ovarian cancer cells used the following antibody dilutions: Bcl-2 (1:1000), Bcl-xL (1:1000), Mcl-1 (1:1000), Bax (1:1000), and β-actin (1:20,000).[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the protein expression levels relative to the loading control (β-actin).
Mandatory Visualizations
Caption: AT-101 inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Caption: Workflow for evaluating AT-101's efficacy in ovarian cancer cells.
References
Application Notes and Protocols: A Preclinical Framework for Investigating the Synergistic Combination of AT-101 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circumvention of apoptosis and the development of resistance to DNA-damaging agents are hallmarks of cancer. AT-101, a pan-Bcl-2 inhibitor, targets the intrinsic apoptotic pathway by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[1][2][3] Poly (ADP-ribose) polymerase (PARP) inhibitors represent a class of targeted therapies that impede DNA single-strand break repair.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, PARP inhibition leads to the accumulation of double-strand breaks and subsequent cell death through synthetic lethality.[6][7]
This document outlines a proposed preclinical framework to investigate the therapeutic potential of a combination therapy involving AT-101 and a PARP inhibitor. The rationale for this combination lies in the hypothesis that inhibiting the Bcl-2 family of proteins with AT-101 will lower the threshold for apoptosis, thereby sensitizing cancer cells to the DNA damage induced by PARP inhibitors. This dual-pronged attack on tumor cell survival and DNA repair mechanisms holds the potential for a synergistic anti-cancer effect.
Due to the limited availability of direct published data on the specific combination of AT-101 and PARP inhibitors, the following protocols are proposed based on established methodologies for the individual agents and similar combination studies.
Signaling Pathway and Experimental Rationale
The proposed mechanism of synergistic action between AT-101 and a PARP inhibitor is depicted below. AT-101 inhibits the anti-apoptotic proteins Bcl-2 and Mcl-1, which are often overexpressed in cancer cells and contribute to therapeutic resistance.[1][2][8] This inhibition primes the cells for apoptosis. Concurrently, a PARP inhibitor blocks the repair of DNA single-strand breaks, which are then converted to more lethal double-strand breaks during DNA replication.[4][6] The accumulation of extensive DNA damage, coupled with a lowered apoptotic threshold, is expected to result in enhanced cancer cell death.
Data Presentation: Template Tables for Experimental Results
The following tables are provided as templates for organizing and presenting quantitative data from the proposed experimental protocols.
Table 1: In Vitro Cytotoxicity (IC50) of AT-101 and PARP Inhibitor, Alone and in Combination
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI)* |
| Cancer Cell Line A | AT-101 | N/A | |
| PARP Inhibitor | N/A | ||
| AT-101 + PARP Inhibitor | |||
| Cancer Cell Line B | AT-101 | N/A | |
| PARP Inhibitor | N/A | ||
| AT-101 + PARP Inhibitor |
*Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) ± SD | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD |
| Cancer Cell Line A | Vehicle Control | ||
| AT-101 (IC50) | |||
| PARP Inhibitor (IC50) | |||
| AT-101 + PARP Inhibitor | |||
| Cancer Cell Line B | Vehicle Control | ||
| AT-101 (IC50) | |||
| PARP Inhibitor (IC50) | |||
| AT-101 + PARP Inhibitor |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Number of Mice | Average Tumor Volume (mm³) at Day X ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 0 | |
| AT-101 | 10 | ||
| PARP Inhibitor | 10 | ||
| AT-101 + PARP Inhibitor | 10 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of the AT-101 and PARP inhibitor combination therapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of AT-101 and a PARP inhibitor, both individually and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
AT-101 (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of AT-101 and the PARP inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
AT-101
-
PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with AT-101, the PARP inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within 1 hour.[10] Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be positive for both.[9]
Western Blot Analysis for Apoptosis and DNA Damage Markers
This protocol is for detecting changes in protein expression related to apoptosis and DNA damage.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-cleaved PARP, anti-γH2AX, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to form tumors in mice
-
Matrigel
-
AT-101 and PARP inhibitor formulations for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment groups (e.g., Vehicle, AT-101 alone, PARP inhibitor alone, AT-101 + PARP inhibitor).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The combination of AT-101 and a PARP inhibitor presents a rational and promising strategy for the treatment of various cancers. The proposed protocols provide a comprehensive framework for the preclinical evaluation of this combination therapy. The successful execution of these experiments will provide valuable insights into the synergistic potential of targeting both the apoptotic machinery and DNA damage repair pathways, and may pave the way for future clinical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. Olaparib combined with chemotherapy for recurrent platinum-sensitive ovarian cancer: a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Olaparib Defers Progression of Serous Ovarian Cancer - Again | MDedge [mdedge.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Talazoparib for prostate cancer and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. facingourrisk.org [facingourrisk.org]
- 9. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for In Vivo Efficacy Testing of AT-101
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
AT-101, the R-(-)-enantiomer of gossypol (B191359), is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the BH3 domain of pro-apoptotic proteins, AT-101 binds to and inhibits Bcl-2, Bcl-xL, and Mcl-1, thereby promoting apoptosis in cancer cells. This document provides detailed protocols for assessing the in vivo efficacy of AT-101 using preclinical xenograft models. The methodologies outlined herein are designed to yield robust and reproducible data for the evaluation of AT-101 as a potential anti-cancer therapeutic.
Mechanism of Action: AT-101 Induced Apoptosis
AT-101's primary mechanism of action is the induction of apoptosis through the intrinsic pathway. By inhibiting anti-apoptotic Bcl-2 family proteins, AT-101 disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death. Additionally, AT-101 has been shown to activate the SAPK/JNK signaling pathway, which can further contribute to its pro-apoptotic effects.
Data Presentation: Summary of AT-101 In Vivo Efficacy
The following table summarizes quantitative data from representative preclinical studies evaluating the in vivo efficacy of AT-101 in various cancer xenograft models.
| Cancer Type | Cell Line | Animal Model | AT-101 Dose and Schedule | Route of Administration | Vehicle | Key Findings | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B | Nude Mice | 10 mg/kg, daily | Oral Gavage | Not specified | In combination with taxotere, significantly delayed tumor progression and treatment failure.[1] | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified | Murine floor-of-mouth model | 5 and 15 mg/kg, daily | Intraperitoneal | Not specified | Significantly suppressed tumor growth compared to vehicle control.[2] | [2] |
| Prostate Cancer | VCaP | SCID Mice | Not specified | Not specified | Not specified | Following surgical castration, inhibited tumor growth and increased apoptosis. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Nude Mice | Not specified | Not specified | Not specified | Sequential treatment with cisplatin (B142131) significantly inhibited tumor cell proliferation and migration and induced tumor cell death.[4] | [4] |
| Breast Cancer | MCF-7 and MDA-MB-468 | Nude Mice | 10 mg/kg/day for 4 weeks | Intraperitoneal | Not specified | Inhibition of tumor growth was observed in both xenograft models.[5] | [5] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of AT-101.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers
-
AT-101
-
Vehicle for AT-101 (e.g., 0.5% methylcellulose)
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture: Culture selected cancer cell lines in their recommended complete medium to ~80% confluency.
-
Cell Harvesting and Preparation:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine the cell viability and concentration using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to the desired density for injection (typically 1 x 106 to 1 x 107 cells in 100-200 µL). For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor engraftment.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions twice weekly using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (typically 8-10 mice per group).
-
Prepare AT-101 in the appropriate vehicle at the desired concentration.
-
Administer AT-101 or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol 2: Immunohistochemistry for Cleaved Caspase-3
This protocol details the detection of apoptosis in tumor tissues by staining for cleaved caspase-3.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval buffer in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate sections with blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a microscope and quantify the percentage of cleaved caspase-3 positive cells.
-
Protocol 3: Western Blot for Phospho-JNK
This protocol is for assessing the activation of the SAPK/JNK pathway in tumor lysates.
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-JNK, Rabbit anti-total JNK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total JNK and the loading control to ensure equal protein loading.
-
Protocol 4: Toxicity Assessment
This protocol outlines the monitoring of potential toxicity in mice during AT-101 treatment.
Procedure:
-
Body Weight Monitoring:
-
Record the body weight of each mouse twice weekly throughout the study.
-
A significant and sustained body weight loss (>15-20%) may indicate toxicity.
-
-
Clinical Observations:
-
Observe the animals daily for any clinical signs of toxicity, including:
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, aggression)
-
Signs of distress (e.g., labored breathing, anorexia)
-
Gastrointestinal issues (e.g., diarrhea)
-
-
-
Gross Necropsy:
-
At the end of the study, perform a gross necropsy on all animals.
-
Examine major organs (liver, spleen, kidneys, lungs, heart) for any abnormalities in size, color, or texture.
-
-
Histopathology (Optional):
-
Collect major organs and fix them in formalin for histopathological analysis to identify any microscopic signs of toxicity.
-
-
Blood Analysis (Optional):
Mandatory Visualization
Caption: AT-101 signaling pathway leading to apoptosis.
Caption: Workflow for in vivo efficacy testing of AT-101.
References
- 1. Prenatal Exposure to Gossypol Impairs Corticogenesis of Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Prenatal Exposure to Gossypol Impairs Corticogenesis of Mouse [frontiersin.org]
Application Notes and Protocols for AT-101 in Breast Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor that functions as a BH3 mimetic. It targets the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. By binding to the BH3-binding groove of these proteins, AT-101 neutralizes their inhibitory effect on the pro-apoptotic proteins Bak and Bax, thereby promoting the intrinsic pathway of apoptosis. These application notes provide a summary of the effects of AT-101 on breast cancer cell lines and detailed protocols for key experimental assays.
Mechanism of Action: Inducing Apoptosis
AT-101's primary mechanism of action in breast cancer cells is the induction of apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins. This disruption of the mitochondrial pathway of apoptosis leads to the activation of caspases, ultimately resulting in programmed cell death.
Synergistic Effects with Other Agents
Studies have shown that AT-101 can act synergistically with other anti-cancer agents, enhancing their cytotoxic and apoptotic effects in breast cancer cells.
-
Paclitaxel: In combination with paclitaxel, AT-101 demonstrates strong synergistic effects in both MCF-7 and MDA-MB-231 breast cancer cell lines. This combination leads to a significant reduction in the mRNA and protein levels of Bcl-2, Bcl-xL, and Mcl-1, coupled with an increase in caspase-3 and -7 activity.[1][2]
-
TRAIL: Sequential treatment with AT-101 followed by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) also results in significant synergistic cytotoxicity and apoptosis in MCF-7 and MDA-MB-231 cells. This is achieved by enhancing the expression of death receptors DR4 and DR5, thereby augmenting the TRAIL-induced apoptotic signal.[3]
Data Summary
The following tables summarize the quantitative data on the effects of AT-101 on breast cancer cell lines. Note: Specific IC50 values and precise quantitative changes in protein expression for AT-101 alone in MCF-7 and MDA-MB-231 cells are not consistently reported in the currently available literature. The data below reflects the effects of combination treatments.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) | Incubation Time (h) |
| MCF-7 | AT-101 + Paclitaxel | Synergistic reduction | Not specified |
| MDA-MB-231 | AT-101 + Paclitaxel | Synergistic reduction | Not specified |
| MCF-7 | AT-101 then TRAIL | Synergistic reduction | Not specified |
| MDA-MB-231 | AT-101 then TRAIL | Synergistic reduction | Not specified |
Table 2: Apoptosis Induction
| Cell Line | Treatment | Apoptotic Cells (%) | Method |
| MCF-7 | AT-101 + Paclitaxel | Significant increase | Caspase-3/7 Activity |
| MDA-MB-231 | AT-101 + Paclitaxel | Significant increase | Caspase-3/7 Activity |
| MCF-7 | AT-101 then TRAIL | Significant increase | DNA Fragmentation, Caspase-3/7 Activity |
| MDA-MB-231 | AT-101 then TRAIL | Significant increase | DNA Fragmentation, Caspase-3/7 Activity |
Table 3: Protein Expression Changes (Western Blot)
| Cell Line | Treatment | Protein | Change in Expression |
| MCF-7 | AT-101 + Paclitaxel | Bcl-2 | Decreased |
| Bcl-xL | Decreased | ||
| Mcl-1 | Decreased | ||
| MDA-MB-231 | AT-101 + Paclitaxel | Bcl-2 | Decreased |
| Bcl-xL | Decreased | ||
| Mcl-1 | Decreased | ||
| MCF-7 | AT-101 then TRAIL | DR4 | Increased |
| DR5 | Increased | ||
| MDA-MB-231 | AT-101 then TRAIL | DR4 | Increased |
| DR5 | Increased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of AT-101 on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
AT-101 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of AT-101 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the AT-101 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plates on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis in breast cancer cells treated with AT-101.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
AT-101
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed breast cancer cells into 6-well plates at a density of 2 x 105 cells/well.
-
Incubate overnight to allow for attachment.
-
Treat the cells with the desired concentration of AT-101 and a vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for detecting changes in the expression of Bcl-2 family proteins in breast cancer cells following treatment with AT-101.
Materials:
-
Breast cancer cell lines
-
AT-101
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat breast cancer cells with AT-101 as described in previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Autophagy Assessment (LC3-II Conversion)
This protocol describes the assessment of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
Procedure: Follow the Western Blot protocol as described above, with the following modifications:
-
Primary Antibody: Use a primary antibody specific for LC3.
-
Analysis: Detect both LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14-16 kDa). The ratio of LC3-II to LC3-I is calculated to assess autophagic activity. To further confirm changes in autophagic flux, cells can be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to assess the accumulation of LC3-II.
Signaling Pathway Involvement
While the primary mechanism of AT-101 is through direct inhibition of Bcl-2 family proteins, its downstream effects can influence various signaling pathways. Further research is needed to fully elucidate the impact of AT-101 on pathways such as PI3K/Akt/mTOR and MAPK/ERK in breast cancer cells.
Conclusion
AT-101 is a promising agent for the treatment of breast cancer, particularly in combination with other chemotherapeutics. Its ability to directly target the core apoptotic machinery provides a clear rationale for its use. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of AT-101 in breast cancer cell line models. Further studies are warranted to explore its full potential and to identify biomarkers for predicting response to AT-101-based therapies.
References
Application Notes and Protocols for AT-101 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-101, the R-(-)-enantiomer of gossypol, is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3][4][5] By binding to the BH3 domain of proteins such as Bcl-2, Bcl-xL, and Mcl-1, AT-101 disrupts their function, leading to the induction of apoptosis in cancer cells.[1][2][6] Its multi-targeted approach, which also involves the activation of the SAPK/JNK signaling pathway and induction of autophagy, makes it a compound of significant interest in preclinical cancer research.[4][7] These application notes provide detailed protocols for the administration of AT-101 in mouse models of cancer, guidance on experimental design, and an overview of its mechanism of action.
Data Presentation
Table 1: Summary of AT-101 Administration Protocols in Various Mouse Models
| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude Mice | Oral Gavage | 10 mg/kg (metronomic) | Daily for 3 weeks | N/A |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude Mice | Oral Gavage | 70 mg/kg (bolus) | Weekly for 3 weeks | N/A |
| VCaP Prostate Cancer | SCID Mice | Not Specified | Not Specified | In combination with surgical castration | [1] |
| Glioblastoma (U87MG and T98G xenografts) | Nude Mice | Not Specified | Dose selected based on previous experiments | In combination with radiotherapy | [8] |
| Multiple Myeloma | Xenograft Model | Not Specified | Not Specified | In combination with lenalidomide (B1683929) and dexamethasone (B1670325) | N/A |
| Lewis Lung Carcinoma | Not Specified | Intraperitoneal | 10 µ g/mouse | Alternate days | [9] |
Mechanism of Action Signaling Pathways
AT-101 primarily functions as a BH3 mimetic, targeting the BH3 binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] This inhibition prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent activation of the intrinsic apoptotic cascade.
Additionally, AT-101 has been shown to activate the Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK) pathway, which can contribute to apoptosis induction.[4] The compound can also induce autophagy, a cellular self-degradation process, by preventing the interaction between Bcl-2 and Beclin-1.[7]
Caption: Overview of AT-101's multi-faceted mechanism of action.
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice to establish a xenograft tumor model.
Materials:
-
Human cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., Nude, SCID, NSG)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
-
Animal housing and husbandry supplies
Procedure:
-
Culture the selected human cancer cells under standard conditions until they reach 70-80% confluency.
-
On the day of injection, harvest the cells by trypsinization, followed by washing with complete medium and then PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 1 mL syringe with a 27-30 gauge needle.
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[10]
-
Measure tumor volume periodically (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study. Euthanize mice if tumor volume exceeds 2,000 mm³ or if there is a body weight loss of more than 20%.[10]
Caption: Workflow for establishing and treating a xenograft mouse model.
AT-101 Formulation and Administration
a. Oral Gavage
Oral gavage is a common method for precise oral dosing of rodents.
Materials:
-
AT-101
-
Vehicle (e.g., 0.5% methylcellulose, corn oil)
-
Balance and weighing supplies
-
Vortex mixer or sonicator
-
Gavage needles (stainless steel, flexible plastic, appropriate size for mice)
-
Syringes (1 mL)
Procedure:
-
Formulation:
-
Calculate the required amount of AT-101 based on the desired dose and the number and weight of the mice.
-
Prepare the vehicle. For suspensions like methylcellulose, prepare in advance according to the manufacturer's instructions.
-
Weigh the AT-101 and suspend it in the vehicle to the final desired concentration.
-
Vortex or sonicate the suspension to ensure it is homogenous. Prepare fresh daily.
-
-
Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and reposition.
-
Dispense the AT-101 formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any signs of distress.
-
b. Intraperitoneal (IP) Injection
IP injection is another common route for systemic drug administration in mice.
Materials:
-
AT-101
-
Sterile vehicle (e.g., PBS, saline)
-
Syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Formulation:
-
Dissolve or suspend AT-101 in the sterile vehicle to the desired concentration. Ensure sterility of the final solution.
-
-
Administration:
-
Restrain the mouse, typically by scruffing the neck and securing the tail.
-
Turn the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[11]
-
Insert the needle at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the AT-101 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Endpoint Analysis
-
Tumor Growth Inhibition: Compare the tumor volumes of the treated group to the control group.
-
Survival Analysis: Monitor the survival of the mice in each group over time.
-
Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), and the expression of Bcl-2 family proteins.
-
Western Blotting: Quantify the levels of key proteins in the signaling pathways of interest from tumor lysates.
-
Toxicity Assessment: Monitor body weight, clinical signs of toxicity, and perform histological analysis of major organs (e.g., liver, kidney, spleen) to assess any adverse effects of the treatment.
These protocols provide a framework for the in vivo evaluation of AT-101 in mouse models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-101 downregulates BCL2 and MCL1 and potentiates the cytotoxic effects of lenalidomide and dexamethasone in preclinical models of multiple myeloma and Waldenström macroglobulinaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pan-Bcl2 Inhibitor AT101 Activates the Intrinsic Apoptotic Pathway and Causes DNA Damage in Acute Myeloid Leukemia Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Predominance of TH1 response in tumor-bearing mice and cancer patients treated with AS101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Assessing AT-101 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-101, also known as (-)-gossypol, is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] By binding to the BH3 domain of proteins such as Bcl-2, Bcl-xL, and Mcl-1, AT-101 disrupts their function, which is to prevent programmed cell death (apoptosis).[1][4] This disruption triggers the intrinsic apoptotic pathway, making AT-101 a promising agent in cancer therapy, particularly for tumors that overexpress these anti-apoptotic proteins.[1][4] This document provides detailed protocols for assessing the cytotoxic effects of AT-101 in cancer cell lines, methods for quantifying its efficacy, and an overview of the key signaling pathways involved in its mechanism of action.
Data Presentation: AT-101 Efficacy Across Various Cancer Cell Lines
The cytotoxic activity of AT-101 is often quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of the drug required to inhibit cell growth or induce a biological effect by 50%. These values can vary significantly depending on the cell line, incubation time, and the specific assay used.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50/EC50 (µM) | Reference |
| Jurkat T | Human Leukemia | Apoptosis Assay | - | 1.9 | [3] |
| U937 | Human Leukemia | Apoptosis Assay | - | 2.4 | [3] |
| KG1α (CD34+CD38-) | Acute Myeloid Leukemia | Apoptosis Assay | 24 | 2.45 - 76.00 | [1][5] |
| Kasumi-1 (CD34+CD38-) | Acute Myeloid Leukemia | Apoptosis Assay | 24 | - | [1][5] |
| Primary AML Blasts (CD34+) | Acute Myeloid Leukemia | Apoptosis Assay | 24 | 2.45 - 76.00 | [1][5] |
| A549 | Lung Cancer | - | - | 30.9 ± 1.6 | [6] |
| HeLa | Cervical Cancer | - | - | 36.0 ± 10.4 | [6] |
| DU-145 | Prostate Cancer | - | 24 | 10.1 x 10⁻³ | [5] |
| MCF-7 | Breast Cancer | - | 24 | 10.5 ± 0.8 | [5] |
Note: The wide range of EC50 values in primary AML blasts highlights the heterogeneity of patient samples.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AT-101 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AT-101 in complete culture medium. Remove the old medium from the wells and add 100 µL of the AT-101 dilutions. Include a vehicle control (medium with the same concentration of the solvent used for AT-101).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the AT-101 concentration to determine the IC50 value.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with AT-101 at the desired concentrations and for the appropriate duration in a 6-well plate. Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment) and an untreated negative control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this step.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System (or a similar fluorometric or colorimetric kit)
-
Lysis buffer (provided with the kit or a standard cell lysis buffer)
-
96-well opaque-walled plates (for luminescence) or clear plates (for colorimetric assays)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Treatment: Seed and treat cells with AT-101 as described for the MTT assay.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase activity kit. This typically involves adding a lysis reagent and incubating for a short period.
-
Caspase Reaction: Add the caspase substrate to the cell lysates. This substrate is cleaved by active caspases to produce a luminescent or colored product.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30-60 minutes).
-
Signal Detection: Measure the luminescence or absorbance using the appropriate plate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase activity. Normalize the results to the protein concentration of the cell lysates if necessary.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
AT-101 stock solution
-
6-well or 100 mm culture dishes
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Plating: Prepare a single-cell suspension of the desired cancer cell line. Count the cells and plate a specific number of cells (e.g., 200, 500, 1000 cells) into 6-well plates or 100 mm dishes. The number of cells plated will depend on the expected toxicity of AT-101.
-
Treatment: Allow the cells to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of AT-101.
-
Incubation: Incubate the cells for an extended period (typically 7-14 days) at 37°C and 5% CO2, allowing individual surviving cells to form colonies.
-
Colony Fixation and Staining: After the incubation period, carefully remove the medium and wash the dishes with PBS. Fix the colonies with methanol (B129727) for 10-15 minutes. Discard the methanol and stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the dishes with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Signaling Pathways and Experimental Workflows
AT-101 Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis
AT-101 exerts its cytotoxic effects primarily by inhibiting the anti-apoptotic proteins of the Bcl-2 family. This leads to the activation of the intrinsic pathway of apoptosis.
References
- 1. The pan-Bcl2 Inhibitor AT101 Activates the Intrinsic Apoptotic Pathway and Causes DNA Damage in Acute Myeloid Leukemia Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for AT-101 in LHRH-Positive Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-101, the R-(-) enantiomer of gossypol, is a small molecule inhibitor that targets the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] In prostate cancer, the expression of these anti-apoptotic proteins is often upregulated, contributing to therapeutic resistance, particularly against androgen deprivation therapy (ADT).[1][4] Luteinizing hormone-releasing hormone (LHRH) agonists and antagonists are the cornerstone of ADT, aiming to reduce testosterone (B1683101) levels.[5][6] However, resistance frequently develops. The rationale for investigating AT-101 in LHRH-positive prostate cancer lies in its potential to overcome this resistance by promoting apoptosis in cancer cells that have become dependent on Bcl-2 family proteins for survival.[4][7] Preclinical studies have shown that AT-101 can induce apoptosis and inhibit tumor growth in various prostate cancer models.[8][9] This document provides a detailed overview of the application of AT-101 in LHRH-positive prostate cancer, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.
Mechanism of Action
AT-101 acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins.[1][10] This prevents their interaction with pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1][11] In the context of LHRH-positive prostate cancer, androgen receptor (AR) signaling can influence the expression of Bcl-2 family proteins.[12][13] Androgen deprivation can lead to an upregulation of Bcl-2, contributing to cell survival and resistance.[1][7] By inhibiting Bcl-2, AT-101 is hypothesized to restore sensitivity to androgen deprivation therapy.
Quantitative Data
In Vitro Efficacy of AT-101
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| LAPC4 | Prostate Cancer | 3-5 | Androgen-sensitive |
| PC-3 | Prostate Cancer | 3-5 | Androgen-insensitive |
| DU-145 | Prostate Cancer | 3-5 | Androgen-insensitive |
Data summarized from multiple preclinical studies.[8][14]
Clinical Trial Data: AT-101 in Combination with ADT
A Phase II clinical trial (NCT00666666) evaluated the efficacy of AT-101 in combination with an LHRH agonist and bicalutamide (B1683754) in patients with newly diagnosed metastatic castration-sensitive prostate cancer.[4][12][15]
| Parameter | Value |
| Number of Patients | 55 |
| AT-101 Dosing Regimen | 20 mg/day for 21 days of a 28-day cycle |
| ADT Regimen | LHRH agonist and bicalutamide |
| Primary Endpoint | Percentage of patients with PSA ≤ 0.2 ng/mL after 7.5 months |
| Patients Achieving Primary Endpoint | 31% |
| Median Age | 61 years |
| Median Baseline PSA | 27.6 ng/dL |
| Gleason Score ≥ 8 | 72% |
The combination did not meet the pre-specified level of activity for further development.[12]
Signaling Pathways and Experimental Workflows
AT-101 Mechanism of Action in LHRH-Positive Prostate Cancer
Caption: AT-101 targets anti-apoptotic Bcl-2 family proteins, which can be upregulated during ADT.
Preclinical Evaluation Workflow for AT-101
Caption: A typical workflow for the preclinical assessment of AT-101 in prostate cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of AT-101 on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).
Materials:
-
Prostate cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
AT-101 (Gossypol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count prostate cancer cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of AT-101 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the AT-101 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in prostate cancer cells treated with AT-101 using flow cytometry.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
AT-101
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates.
-
Incubate overnight and then treat with the desired concentrations of AT-101 for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blotting for Bcl-2 Family Proteins
This protocol is for detecting changes in the expression of Bcl-2 family proteins in prostate cancer cells after AT-101 treatment.
Materials:
-
Prostate cancer cells treated with AT-101
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-Bak, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
-
Prostate Cancer Xenograft Model
This protocol outlines the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model to evaluate the in vivo efficacy of AT-101.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Prostate cancer cells (for CDX) or patient tumor tissue (for PDX)
-
Matrigel (optional for CDX)
-
AT-101 formulation for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
CDX: Subcutaneously inject 1-5 x 10^6 prostate cancer cells (e.g., PC-3) in PBS, with or without Matrigel, into the flank of the mice.
-
PDX: Surgically implant a small piece (2-3 mm³) of patient tumor tissue subcutaneously or under the renal capsule.[9]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AT-101 at the desired dose and schedule (e.g., daily oral gavage). A control group should receive the vehicle.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Conclusion
AT-101 has a clear biological rationale for its use in LHRH-positive prostate cancer, primarily by targeting the Bcl-2-mediated survival pathways that are often activated during androgen deprivation therapy. While a phase II clinical trial of AT-101 in combination with ADT did not meet its primary endpoint, the preclinical data demonstrating its pro-apoptotic activity suggests that further investigation into its potential, perhaps in different patient populations or in combination with other agents, may be warranted. The protocols provided here offer a framework for researchers to further explore the utility of AT-101 in prostate cancer research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. A phase II study of AT-101 (Gossypol) in chemotherapy-sensitive recurrent extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase I study of AT-101 with cisplatin and etoposide in patients with advanced solid tumors with an expanded cohort in extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enforced expression of miR-101 inhibits prostate cancer cell growth by modulating the COX-2 pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen deprivation therapy affects BCL-2 expression in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relation of Bcl-2 expression to androgen receptor, p21WAF1/CIP1, and cyclin D1 status in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Therapeutic Perspectives in Prostate Cancer: Patient-Derived Organoids and Patient-Derived Xenograft Models in Precision Medicine [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Androgen signaling and post-transcriptional downregulation of Bcl-2 in androgen-unresponsive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppressing BCL-XL increased the high dose androgens therapeutic effect to better induce the Enzalutamide-resistant prostate cancer autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
Research Applications of AT-101 in Solid Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: AT-101, the R-(-)-enantiomer of gossypol, is a promising small-molecule inhibitor currently under investigation for the treatment of various solid tumors. AT-101 functions as a BH3 mimetic, targeting the anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, and Mcl-1). By binding to these proteins, AT-101 disrupts their ability to sequester pro-apoptotic proteins, thereby lowering the threshold for apoptosis and promoting cancer cell death. This document provides an overview of the research applications of AT-101 in solid tumors, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.
Mechanism of Action: Induction of Apoptosis via Bcl-2 Family Inhibition
AT-101 acts as a pan-Bcl-2 family inhibitor, binding to the BH3 domain of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][2] This action mimics the function of endogenous pro-apoptotic BH3-only proteins. The binding of AT-101 to anti-apoptotic Bcl-2 family members prevents them from sequestering pro-apoptotic effector proteins, Bak and Bax. This leads to the activation of Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[1]
References
Application Notes and Protocols for Combining AT-101 with Chemotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-101, a pan-Bcl-2 inhibitor, has demonstrated significant potential in preclinical studies to enhance the efficacy of conventional chemotherapy agents across various cancer types. By targeting anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, AT-101 lowers the threshold for apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining AT-101 with various chemotherapy drugs. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the synergistic potential of these combination therapies.
I. Data Presentation: Efficacy of AT-101 in Combination with Chemotherapy
The following tables summarize the quantitative data from preclinical studies investigating the combination of AT-101 with various chemotherapy agents.
Table 1: In Vitro Efficacy of AT-101 and Chemotherapy Combinations
| Cancer Type | Cell Line | Chemotherapy Agent | AT-101 IC50 (µM) | Chemotherapy IC50 (µM) | Combination Effect | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Cisplatin (B142131) | ~20[1] | ~9.5[1] | Synergy | Sequential treatment (AT-101 followed by cisplatin) significantly inhibits cell viability (p<0.05).[2] |
| Non-Small Cell Lung Cancer (NSCLC) | H460 | Not Specified | 3.12 | Not Specified | Not Specified | AT-101 exhibits dose-dependent cell killing. |
| Prostate Cancer | DU145 | Docetaxel (B913) | Not Specified | ~0.0011 | Synergy | AT-101 in combination with docetaxel synergistically suppresses tumor growth in vivo. |
| Breast Cancer | MCF-7 | Doxorubicin (B1662922) | Not Specified | 0.4 - 2.1 | Not Specified | Doxorubicin IC50 varies depending on cell resistance.[3][4] |
Table 2: In Vitro Apoptosis Induction with AT-101 and Cisplatin in A549 Cells
| Treatment | Concentration (µM) | Apoptosis Rate (%) | Statistical Significance (vs. Monotherapy) |
| Vehicle Control | - | 6.47 ± 0.43 | - |
| AT-101 | 5 | 11.41 ± 0.49 | - |
| Cisplatin | 5 | 14.78 ± 0.29 | - |
| AT-101 + Cisplatin | 5 + 5 | 25.74 ± 0.52 | p < 0.001[1] |
Table 3: In Vivo Efficacy of AT-101 and Chemotherapy Combinations
| Cancer Type | Animal Model | Xenograft | Chemotherapy Agent | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| NSCLC | Nude Mice | A549 | Cisplatin | Sequential AT-101 and Cisplatin | Significantly smaller tumor volume (p<0.05) | Combination therapy is more effective than monotherapy.[2] |
| SCLC | Not Specified | NCI-H446 | Topotecan | AT-101 + Topotecan | Synergistic reduction in tumor growth. | The combination shows promising preclinical activity. |
| Prostate Cancer | Nude Mice | DU145 | Docetaxel | Docetaxel (10 mg/kg/week, i.v., x3 weeks) + Radiation | 68.6% tumor regression (Docetaxel + Radiation) | Docetaxel shows significant anti-tumor activity.[5] |
II. Signaling Pathways and Experimental Workflows
The synergistic effect of AT-101 and chemotherapy involves the modulation of key signaling pathways that regulate apoptosis and cell survival.
The diagram above illustrates the mechanism of action for the combination therapy. AT-101 inhibits the anti-apoptotic Bcl-2 family proteins and APE1 activity, while chemotherapy induces DNA damage. This dual assault leads to the activation of pro-apoptotic proteins Bax and Bak, and a decrease in STAT3 activation, ultimately resulting in enhanced apoptosis.
The workflow diagram outlines the key steps in preclinical evaluation, from in vitro cell-based assays to in vivo xenograft models, providing a roadmap for comprehensive assessment of the combination therapy.
III. Experimental Protocols
A. Cell Viability (MTT) Assay
This protocol is for assessing the effect of AT-101 and chemotherapy on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
AT-101
-
Chemotherapy agent (e.g., Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of AT-101, the chemotherapy agent, or the combination. For sequential treatment, pretreat with AT-101 for a specified time (e.g., 6 hours) before adding the chemotherapy agent.[2] Include untreated and vehicle-treated controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
B. Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis in cancer cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
AT-101
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with AT-101, the chemotherapy agent, or the combination for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
C. Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., Bcl-2, STAT3).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
D. In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of AT-101 and chemotherapy combinations in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., A549, DU145)
-
Matrigel (optional)
-
AT-101 formulation for in vivo use
-
Chemotherapy agent formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.[6]
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, AT-101 alone, chemotherapy alone, combination).[7]
-
Administer the drugs according to the planned schedule, route (e.g., oral gavage for AT-101, intraperitoneal injection for cisplatin), and dose.[6][8]
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Width² x Length) / 2.[6] Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The combination of AT-101 with various chemotherapy agents shows significant promise in preclinical models by enhancing anti-tumor efficacy. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate and optimize these combination strategies for potential clinical translation. Careful consideration of treatment scheduling (sequential vs. concurrent) and dosage is crucial for maximizing the synergistic effects while minimizing toxicity.
References
- 1. Small-molecule BH3 mimetic and pan-Bcl-2 inhibitor AT-101 enhances the antitumor efficacy of cisplatin through inhibition of APE1 repair and redox activity in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 7. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AT-101 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing AT-101 dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is AT-101 and what is its mechanism of action?
AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By mimicking the BH3 domains of pro-apoptotic proteins, AT-101 binds to and inhibits these anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[1] This disruption of the Bcl-2 protein family's function ultimately results in programmed cell death in cancer cells.[2] Additionally, AT-101 has been shown to activate the SAPK/JNK signaling pathway, which can contribute to its pro-apoptotic effects.[3][4]
Q2: What are some starting doses for AT-101 in preclinical in vivo studies?
Reported in vivo doses for AT-101 (gossypol) can vary depending on the tumor model and treatment schedule. It is crucial to perform dose-finding studies for your specific model. The following table summarizes some reported dosing regimens:
| Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Nude Mice | Central Nervous System Tumor Xenograft | 30 mg/kg | Oral Gavage | Daily, 5 days/week for 4 weeks | [5] |
| Nude Mice | Head and Neck Squamous Cell Carcinoma Xenograft | 10 mg/kg | Oral Gavage | Daily (Metronomic) | |
| Nude Mice | Head and Neck Squamous Cell Carcinoma Xenograft | 70 mg/kg | Oral Gavage | Weekly (Bolus) | |
| Rats | N/A (Toxicity Study) | 20 mg/kg | N/A | For 6, 10, and 16 weeks | [6] |
Q3: How should I prepare AT-101 for oral administration in mice?
AT-101 is a lipophilic compound with poor water solubility. A common approach for oral gavage is to formulate it in a vehicle that enhances solubility and bioavailability. While specific formulations for AT-101 are not always detailed in publications, a general approach for poorly soluble small molecules involves the use of a co-solvent system. A common vehicle for oral administration of hydrophobic compounds is a mixture of polyethylene (B3416737) glycol (PEG), such as PEG 400, and a surfactant like Tween 80 (polysorbate 80) in saline or water. It is recommended to start with a small pilot study to determine the optimal and most tolerated vehicle composition for your specific experiment. Tween 80 has been shown to improve the absorption of some P-glycoprotein substrates.[7]
Troubleshooting Guide
Issue 1: Poor Compound Solubility and Vehicle Preparation
-
Q: My AT-101 is not dissolving in the vehicle. What can I do?
-
A: Increase the concentration of the co-solvent (e.g., PEG 400) or surfactant (e.g., Tween 80) in your formulation. Gentle heating and sonication can also aid in dissolution. However, be cautious of potential compound degradation with excessive heat. It is crucial to visually inspect the solution for any precipitation before each administration.
-
-
Q: I'm observing toxicity in my vehicle control group. How can I address this?
-
A: The vehicle itself can cause toxicity at high concentrations. Try to reduce the percentage of organic co-solvents and surfactants to the minimum required for solubility. Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity.
-
Issue 2: In Vivo Toxicity and Animal Welfare
-
Q: My mice are experiencing significant weight loss after AT-101 treatment. What should I do?
-
A: Weight loss is a common sign of toxicity.
-
Dose Reduction: Consider reducing the dose of AT-101.
-
Dosing Schedule Modification: Change from a daily to an intermittent dosing schedule (e.g., every other day or twice a week) to allow for recovery between doses.
-
Supportive Care: Provide supplemental nutrition and hydration. Ensure easy access to food and water.
-
Monitor: Closely monitor the animals' body weight, food and water intake, and overall clinical condition. In some studies, mice treated with certain drugs on a high-fat diet have shown weight loss.[8][9][10]
-
-
-
Q: I am observing tumor ulceration in my xenograft models. How should I manage this?
-
A: Tumor ulceration can occur due to rapid tumor growth outstripping its blood supply or as a direct effect of the treatment.[11]
-
Humane Endpoint: Severe ulceration is often a humane endpoint. Consult your institution's animal care and use committee guidelines.
-
Palliative Care: In some cases, topical antibiotics may be applied to prevent infection, and the animal can be closely monitored if the ulceration is minor and not causing distress.[11]
-
Experimental Consideration: Some researchers suggest that ulceration might be a part of the natural growth pattern of certain aggressive cell lines like MDA-MB-213 in specific mouse strains.[1] Injecting a lower number of cells or using a different injection site might help mitigate this.[12]
-
-
-
Q: How can I monitor for other potential toxicities of Bcl-2 inhibitors like AT-101?
-
A: Besides general health monitoring, be aware of on-target toxicities associated with Bcl-2 family inhibition. For example, some Bcl-2 inhibitors can cause thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[13] While not as extensively reported for AT-101 in preclinical models, it's a possibility.
-
Complete Blood Counts (CBCs): If feasible, perform periodic CBCs to monitor for hematological toxicities.
-
Clinical Signs: Observe for signs of bleeding (petechiae, bruising) or increased susceptibility to infections.
-
-
Issue 3: Lack of Efficacy
-
Q: I am not observing any anti-tumor effect with AT-101. What could be the reason?
-
A: Several factors could contribute to a lack of efficacy.
-
Suboptimal Dose: The administered dose may be too low. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and an efficacious dose.
-
Poor Bioavailability: The formulation may not be optimal for absorption. Consider reformulating with different vehicles.
-
Tumor Model Resistance: The chosen tumor model may be inherently resistant to Bcl-2 inhibition. This could be due to low expression of pro-apoptotic proteins or high expression of other survival pathway proteins.
-
Compound Stability: Ensure the compound is stable in the formulation and has not degraded.
-
-
Experimental Protocols
General Protocol for In Vivo Efficacy Study of AT-101 in a Xenograft Mouse Model
This protocol provides a general framework. Specific details should be optimized for your experimental goals.[14][15]
-
Animal Model Selection:
-
Choose an appropriate immunodeficient mouse strain (e.g., nude, SCID, NSG) that supports the growth of your human cancer cell line.
-
-
Cell Culture and Implantation:
-
Culture the cancer cell line of interest under standard conditions.
-
Harvest cells and resuspend them in a suitable medium (e.g., sterile PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
AT-101 Formulation and Administration:
-
Prepare the AT-101 formulation fresh daily or as determined by stability studies.
-
Administer AT-101 via the chosen route (e.g., oral gavage) according to the predetermined dose and schedule.
-
The control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals daily.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Endpoint Analysis:
-
Primary endpoints typically include tumor growth inhibition and changes in body weight.
-
Secondary endpoints may include survival analysis and biomarker modulation in tumor tissue.
-
Visualizing Key Processes
AT-101 Signaling Pathway
Caption: AT-101 inhibits Bcl-2 family proteins, leading to apoptosis.
Experimental Workflow for In Vivo Efficacy
Caption: A typical workflow for an in vivo AT-101 efficacy study.
Troubleshooting Decision Tree for In Vivo Toxicity
Caption: Decision tree for managing in vivo toxicity with AT-101.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencealert.com [sciencealert.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposed drug combats obesity in mice | National Institutes of Health (NIH) [nih.gov]
- 9. kentscientific.com [kentscientific.com]
- 10. news.uthscsa.edu [news.uthscsa.edu]
- 11. openscholar.huji.ac.il [openscholar.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. Acute toxicity analysis of an inhibitor of BCL2, Disarib, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Technical Support Center: AT-101 Delivery to Tumor Sites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the delivery of AT-101 to tumor sites in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is AT-101 and what are the primary challenges in its delivery to tumor sites?
A1: AT-101, the R-(-)-enantiomer of gossypol (B191359), is a small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3][4][5][6] The primary challenges in its delivery to tumor sites stem from its poor aqueous solubility, potential for in vivo instability, and the complex tumor microenvironment that can limit drug penetration.[1][7]
Q2: How does AT-101 induce apoptosis in tumor cells?
A2: AT-101 acts as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[3][5][6][8] This prevents their interaction with pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][4][5] AT-101 can also activate the SAPK/JNK pathway, which contributes to its pro-apoptotic effects.[1][5]
Q3: What are the known off-target effects of AT-101?
A3: As a pan-Bcl-2 inhibitor, AT-101 can affect any cell type expressing these proteins, which may lead to toxicities in non-cancerous tissues. In clinical trials, common adverse events have included gastrointestinal issues and fatigue.[9] Researchers should include appropriate control groups in their experiments to assess potential off-target effects.
Q4: What formulation strategies can be used to improve the solubility and delivery of AT-101?
A4: Due to its hydrophobic nature, formulating AT-101 is critical for effective delivery. Strategies include:
-
Co-solvents and Surfactants: For in vitro studies, AT-101 can be dissolved in organic solvents like DMSO, ethanol, or DMF before further dilution in aqueous media.[10] For in vivo studies in animal models, co-solvent systems (e.g., DMSO, PEG300, Tween 80) are often employed.
-
Nanoparticle Formulations: Encapsulating AT-101 into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and potentially enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[11]
Troubleshooting Guides
Problem 1: Poor solubility of AT-101 in aqueous buffers for in vitro assays.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility | AT-101 is practically insoluble in water.[1] Prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or DMF (see Table 1 for solubility data).[10] |
| Precipitation upon dilution | When diluting the organic stock solution into your aqueous assay buffer (e.g., PBS, cell culture media), add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that lead to precipitation. The final concentration of the organic solvent should be kept low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced cytotoxicity. |
| Buffer pH | The solubility of AT-101 may be pH-dependent. While not extensively reported, you can empirically test a small range of pH values in your buffer to see if it improves solubility, ensuring the pH remains compatible with your experimental system. |
Problem 2: Low efficacy or inconsistent results in in vivo animal studies.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Inadequate formulation and bioavailability | For oral administration, simply suspending AT-101 in water will likely result in very low absorption. In clinical trials, AT-101 has been administered as an immediate-release tablet.[1] For preclinical studies, consider formulating AT-101 in a vehicle containing co-solvents and surfactants (e.g., 10% DMSO, 40% PEG300, 50% saline) for intraperitoneal or intravenous injections. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) or corn oil can be used. Always include a vehicle-only control group. |
| Rapid metabolism or clearance | The pharmacokinetic profile of gossypol can vary between species.[12] If you suspect rapid clearance is limiting exposure, consider more frequent dosing or a different route of administration. Nanoparticle formulations can also help to prolong circulation time. |
| Poor tumor penetration | The dense extracellular matrix and high interstitial fluid pressure in some tumors can limit drug delivery.[13] Consider using imaging techniques to assess the biodistribution of a labeled version of your AT-101 formulation. Strategies to enhance tumor penetration, such as co-administration with agents that modify the tumor microenvironment, could be explored. |
| Drug instability in vivo | While the R-(-)-enantiomer (AT-101) is more stable than the (+)-enantiomer, degradation can still occur.[1] Prepare formulations fresh before each use and protect from light and heat. |
Data Presentation
Table 1: Solubility of AT-101 (Gossypol) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2] |
| Ethanol | ~14.3 mg/mL | [10] |
| DMSO | ~16.7 mg/mL | [10] |
| Dimethylformamide (DMF) | ~20 mg/mL | [10] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [10] |
Table 2: Summary of Preclinical Pharmacokinetic Parameters of Gossypol
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (mg·h/L) | Bioavailability (%) | Reference |
| Rat | IV | 10 | - | - | 9.1 | 36.0 | - | [12] |
| Rat | Oral | 10 | - | - | - | - | 86 | [12] |
| Mouse | IV | 50 | - | - | 7.7 | 115.8 | - | [12] |
| Mouse | Oral | 50 | - | - | - | - | 14.3 | [12] |
| Mouse | Oral | 20 | - | - | - | - | - | [14] |
| Mouse | Oral | 50 | - | - | - | - | - | [14] |
Note: Pharmacokinetic parameters can vary significantly based on the specific formulation, animal strain, and analytical method used.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of AT-101 on tumor cell lines.
Materials:
-
Target tumor cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
AT-101 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AT-101 in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest AT-101 concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AT-101 or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify AT-101-induced apoptosis and necrosis.
Materials:
-
Target tumor cell line
-
6-well cell culture plates
-
AT-101 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of AT-101 or vehicle control for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Mandatory Visualizations
Caption: AT-101 induced intrinsic apoptosis pathway.
Caption: General workflow for in vivo studies with AT-101.
Caption: Troubleshooting logic for in vivo AT-101 experiments.
References
- 1. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT-101 downregulates BCL2 and MCL1 and potentiates the cytotoxic effects of lenalidomide and dexamethasone in preclinical models of multiple myeloma and Waldenström macroglobulinaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. The pan-Bcl2 Inhibitor AT101 Activates the Intrinsic Apoptotic Pathway and Causes DNA Damage in Acute Myeloid Leukemia Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. AT-101 downregulates BCL2 and MCL1 and potentiates the cytotoxic effects of lenalidomide and dexamethasone in preclinical models of multiple myeloma and Waldenström macroglobulinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 10. Pretreatment with AT-101 enhances tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis of breast cancer cells by inducing death receptors 4 and 5 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interspecies comparison of pharmacokinetic profile and bioavailability of (+/-)-gossypol in male Fischer-344 rats and male B6C3F mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Physiologically Based Pharmacokinetic Modeling of Dry Powder and Nebulized Formulations of Orally Inhaled TMEM16A Potentiator GDC‐6988 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prenatal Exposure to Gossypol Impairs Corticogenesis of Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lytic Peptide Stability in Research
Welcome to the technical support center for improving the stability of lytic peptides. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and efficacy of your lytic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low stability of lytic peptides in experimental settings?
A1: Lytic peptides are susceptible to various degradation pathways that can diminish their biological activity. The main factors contributing to their instability are:
-
Proteolytic Degradation: Peptides are easily broken down by proteases present in serum and cell culture media.[1][2][3]
-
Chemical Instability: Several chemical reactions can alter the peptide's structure, including hydrolysis, deamidation, oxidation, and racemization.[4][5][6]
-
Physical Instability: This includes aggregation, where peptide molecules clump together, and adsorption to surfaces, both of which can lead to a loss of active peptide.[7][8][9]
-
Environmental Factors: pH, temperature, and exposure to oxygen and light can significantly accelerate degradation processes.[8][10]
Q2: What is the most effective way to store lytic peptides for long-term use?
A2: For optimal long-term stability, peptides should be stored in their lyophilized (freeze-dried) form at -20°C or, for even greater stability, at -80°C.[11][12][13] Lyophilization removes water, which is a key component in many degradation reactions.[14][15] When stored under these conditions, away from light and moisture, most lyophilized peptides can remain stable for several years.[11][15]
Q3: How should I handle peptides once they are in solution?
A3: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[13][15] If storing peptides in solution is necessary, it is recommended to:
-
Use sterile buffers at a pH of 5-6.[13]
-
Divide the peptide solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][12][13]
-
Store the aliquots at -20°C or -80°C.[13]
-
For peptides prone to oxidation, consider using buffers purged with inert gas.[11]
Q4: What are some common chemical modifications to improve lytic peptide stability?
A4: Several chemical modification strategies can enhance the stability of lytic peptides:
-
Cyclization: Creating a cyclic version of the peptide can increase its resistance to proteases.[1][8][16]
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers can make the peptide less recognizable to proteases.[16][17][18]
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect the ends of the peptide from exopeptidases.[16]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's half-life by shielding it from proteases and reducing renal clearance.[16][19][20]
Troubleshooting Guides
Issue 1: Peptide Aggregation During Solubilization or Storage
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | Work at a lower peptide concentration.[1] Consider adding organic co-solvents like acetonitrile (B52724) or DMSO if they are compatible with your experiment.[1] |
| Suboptimal pH or Buffer | Optimize the pH of the buffer to maintain peptide solubility.[1] Perform a buffer screen to find conditions that minimize aggregation.[1] |
| Formation of Hydrogen Bonds | If aggregation is severe, consider resynthesizing the peptide on a different resin or introducing structural elements that disrupt hydrogen bonding, such as pseudoprolines.[7] Add chaotropic salts like NaClO4 or KSCN to the solvent.[7] |
Issue 2: Low or No Lytic Activity in an Assay
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Verify the storage conditions of both the lyophilized powder and the stock solution. Avoid repeated freeze-thaw cycles.[4][12] Prepare fresh solutions for each experiment. |
| Proteolytic Cleavage | If working with serum-containing media, consider using protease-deficient cell lines or adding protease inhibitors to your assay buffer.[2][21][22] |
| Incorrect Peptide Concentration | Re-quantify the peptide concentration of your stock solution. Be aware that weighing small amounts of lyophilized peptide can be inaccurate due to static charge and hygroscopicity.[23] |
| Peptide Adsorption | For hydrophobic peptides, use low-adsorption vials (e.g., glass or specialized plastic) to prevent loss of peptide to container walls.[12][24] |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Peptide Handling | Establish and adhere to a strict Standard Operating Procedure (SOP) for peptide storage, handling, and solubilization.[24] Ensure all lab members follow the same protocol. |
| Differences in Assay Conditions | Standardize all assay parameters, including incubation times, temperatures, and the source and batch of reagents (e.g., serum, cell culture media).[25][26] |
| Peptide Instability Over Time | Perform stability studies on your peptide under your specific experimental conditions to understand its degradation kinetics.[27] This can help in determining the effective window for its use. |
Data on Stability Enhancement Strategies
The following table summarizes the impact of various modification strategies on the stability of lytic peptides, as reported in the literature. Note that direct comparisons can be challenging due to variations in experimental conditions.
| Peptide | Modification Strategy | Reported Half-Life/Stability Improvement | Reference |
| PTP-7c | Self-assembly into amyloid fibrils | Dramatically increased half-life (up to 11 hours) in human plasma. | [28] |
| TxIB | Cyclization | Significantly improved stability in human serum. | [16] |
| LyP-1 (linear) | - | Approximately 4 hours. | [1] |
| Somatostatin | N-to-C terminal cyclization (Pasireotide) | Half-life of nearly 12 hours. | [16] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general procedure to assess the stability of a lytic peptide in the presence of serum.
-
Peptide Solution Preparation: Prepare a stock solution of the lytic peptide in an appropriate sterile solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.[1]
-
Incubation: a. In a microcentrifuge tube, mix the peptide stock solution with active serum to a final peptide concentration of 100 µg/mL. A common ratio is 1:1 (v/v) peptide solution to serum.[1] b. Prepare a control sample by mixing the peptide stock solution with PBS instead of serum.[1] c. Incubate the tubes at 37°C.[1]
-
Time-Point Sampling: a. At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube.[1] b. Immediately stop the enzymatic degradation by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid - TFA) or by precipitating the serum proteins with an organic solvent (e.g., acetonitrile).[1][26]
-
Analysis: a. Centrifuge the quenched samples to pellet the precipitated proteins. b. Analyze the supernatant for the amount of intact peptide remaining using a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). c. Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in serum.
Visualizing Peptide Stability Concepts
Degradation Pathways of Lytic Peptides
Caption: Major pathways of lytic peptide degradation.
Strategies to Enhance Lytic Peptide Stability
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pepamino.com [pepamino.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. genscript.com [genscript.com]
- 14. jpt.com [jpt.com]
- 15. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 20. research.rug.nl [research.rug.nl]
- 21. arrow.tudublin.ie [arrow.tudublin.ie]
- 22. arrow.tudublin.ie [arrow.tudublin.ie]
- 23. biomedgrid.com [biomedgrid.com]
- 24. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Lytic peptides with improved stability and selectivity designed for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AT-101 Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing AT-101. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments focused on AT-101 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AT-101?
A1: AT-101, the R-(-)-enantiomer of gossypol, functions as a BH3 mimetic. It primarily induces apoptosis by binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins (such as Bcl-2, Bcl-xL, and Mcl-1), thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1]
Q2: My cancer cell line is not responding to AT-101 treatment. What are the possible reasons?
A2: Lack of response to AT-101 can be attributed to several factors:
-
Intrinsic Resistance: The cell line may inherently possess resistance mechanisms, such as high expression of Mcl-1, which is less potently inhibited by AT-101 compared to Bcl-2 and Bcl-xL.
-
Acquired Resistance: If the cells were previously sensitive, they might have developed resistance through mechanisms like upregulation of anti-apoptotic proteins or mutations in the Bcl-2 family proteins.
-
Experimental Conditions: Suboptimal drug concentration, insufficient incubation time, or issues with the drug's stability can lead to a lack of efficacy.
-
Cell Culture Conditions: High cell density or the presence of certain growth factors in the serum could be promoting cell survival and counteracting the effects of AT-101.
Q3: How can I develop an AT-101 resistant cancer cell line for my studies?
A3: Developing a resistant cell line is a crucial step in studying acquired resistance mechanisms. The general approach involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of AT-101 over a prolonged period (typically 3-6 months). This process selects for cells that can survive and proliferate in the presence of the drug.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Problem: Inconsistent or unexpected IC50 values for AT-101.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell number to ensure logarithmic growth throughout the experiment. High density can lead to nutrient depletion and contact inhibition, affecting drug response. |
| Drug Preparation/Storage | Prepare fresh AT-101 solutions from a validated stock. AT-101 is sensitive to light and should be stored appropriately. |
| Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Serum Concentration | Serum components can interfere with drug activity. Consider reducing serum concentration during treatment, if compatible with cell health. |
| Assay Interference | Phenol (B47542) red in the medium can interfere with colorimetric assays. Use phenol red-free medium if possible. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays. |
Guide 2: Issues with Apoptosis Detection (e.g., Annexin V/PI Staining)
Problem: Low percentage of apoptotic cells detected after AT-101 treatment, even when cell viability is reduced.
| Possible Cause | Recommended Solution |
| Timing of Assay | Apoptosis is a dynamic process. Perform a time-course analysis to capture the peak of apoptosis. Early time points might miss the effect, while late time points might show secondary necrosis. |
| Cell Detachment Method | For adherent cells, harsh detachment methods (e.g., over-trypsinization) can damage cell membranes, leading to false positive PI staining. Use a gentle detachment method like Accutase or scraping. |
| Compensation Issues (Flow Cytometry) | Ensure proper compensation between the Annexin V and PI channels to avoid spectral overlap. Use single-stained controls for accurate setup. |
| Caspase-Independent Cell Death | AT-101 may induce other forms of cell death, such as autophagy or necroptosis, in some cell lines.[2] Investigate markers for these pathways (e.g., LC3B for autophagy, RIPK1/3 for necroptosis). |
| Loss of Apoptotic Cells | Apoptotic cells can detach and be lost during washing steps. Collect the supernatant along with the adherent cells before staining. |
Experimental Protocols
Protocol 1: Generation of AT-101 Resistant Cancer Cell Lines
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of AT-101 in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in medium containing AT-101 at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them in the same concentration of AT-101.
-
Dose Escalation: Once the cells show stable growth in the current drug concentration, gradually increase the AT-101 concentration (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterization: Periodically assess the IC50 of the resistant population to confirm a significant shift compared to the parental line. Once a stable resistant line is established (e.g., >10-fold increase in IC50), perform further characterization.
Protocol 2: Western Blotting for Bcl-2 Family Proteins
-
Cell Lysis: Treat parental and AT-101 resistant cells with the desired concentrations of AT-101 for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, and Bak overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: ABC Transporter Activity Assay (Rhodamine 123 Efflux)
-
Cell Preparation: Harvest parental and AT-101 resistant cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM and incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove excess dye.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for dye efflux. Samples can be taken at different time points (e.g., 0, 30, 60, 120 minutes). As a positive control for efflux inhibition, treat a set of cells with a known ABCB1 inhibitor like Verapamil.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer. A decrease in fluorescence over time indicates active efflux. Resistant cells with upregulated ABC transporters will show a faster decrease in fluorescence compared to parental cells.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AT-101 induced apoptosis.
Caption: Potential mechanisms of resistance to AT-101.
Caption: Workflow for studying AT-101 resistance.
References
Technical Support Center: Peptide-Based Cancer Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common limitations encountered in peptide-based cancer therapy experiments.
Frequently Asked Questions (FAQs)
Q1: My therapeutic peptide shows low stability in serum. How can I improve it?
A1: Low serum stability is a primary challenge for therapeutic peptides due to their susceptibility to proteolysis. Several strategies can be employed to enhance peptide stability:
-
Amino Acid Substitution: Incorporating unnatural D-amino acids in place of L-amino acids can render the peptide less recognizable to proteases.
-
Cyclization: Head-to-tail or side-chain cyclization can lock the peptide into a more stable conformation, reducing its flexibility and susceptibility to enzymatic degradation.
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can create a hydrophilic shield, sterically hindering the approach of proteases and increasing the peptide's hydrodynamic radius, which also reduces renal clearance.
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases.
Troubleshooting Low Peptide Stability
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation in serum viability assays | Susceptibility to serum proteases. | 1. Synthesize a D-amino acid analog of your peptide. 2. Design a cyclized version of the peptide. 3. Test a PEGylated version of the peptide. |
| Loss of activity after modification | Modification interferes with the peptide's binding site. | 1. Perform alanine (B10760859) scanning to identify key binding residues before modification. 2. Test different PEG chain lengths or attachment sites. |
Q2: My peptide-drug conjugate (PDC) shows poor tumor penetration. What strategies can I use to enhance tumor uptake?
A2: Limited tumor penetration can be due to the dense tumor microenvironment and the physicochemical properties of the peptide. Here are some approaches to improve it:
-
Tumor-Targeting Peptides: Utilize peptides that bind to receptors overexpressed on tumor cells, such as integrins or somatostatin (B550006) receptors, to enhance receptor-mediated endocytosis.
-
Cell-Penetrating Peptides (CPPs): Fuse your therapeutic peptide with a CPP, a class of short peptides that can facilitate the translocation of molecular cargo across the cell membrane.
-
Nanoparticle Formulation: Encapsulating the peptide in nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and enhance its accumulation in the tumor through the enhanced permeability and retention (EPR) effect.
Troubleshooting Poor Tumor Penetration
| Issue | Possible Cause | Recommended Solution |
| Low intracellular concentration of the peptide | Inefficient cellular uptake. | 1. Conjugate the peptide to a known CPP like TAT or penetratin. 2. Co-administer the peptide with a CPP. |
| Off-target accumulation | Non-specific binding. | 1. Identify a receptor uniquely overexpressed on your target cancer cells. 2. Design a peptide that specifically targets this receptor. |
| Rapid clearance from circulation | Small size leading to fast renal filtration. | 1. Formulate the peptide within a liposomal or polymeric nanoparticle system. 2. PEGylate the peptide to increase its size. |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay
This protocol outlines a method to assess the stability of a therapeutic peptide in the presence of serum.
-
Preparation:
-
Dissolve the therapeutic peptide in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Thaw fetal bovine serum (FBS) or human serum at 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, mix 90 µL of serum with 10 µL of the peptide solution.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot of the mixture.
-
-
Quenching and Precipitation:
-
Immediately add the aliquot to 20 µL of 10% trichloroacetic acid (TCA) to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant containing the peptide.
-
Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining peptide.
-
The percentage of remaining peptide at each time point is calculated relative to the 0-hour time point.
-
Data Presentation: Comparative Stability of Modified Peptides
| Peptide Version | Half-life in Serum (hours) |
| Linear L-amino acid peptide | 0.5 |
| D-amino acid substituted peptide | 8 |
| Cyclized peptide | 12 |
| PEGylated peptide | 24 |
Visualizations
Caption: Workflow for troubleshooting and improving peptide stability.
Caption: Logical relationships of tumor targeting strategies.
Caption: Example of a therapeutic peptide inhibiting a signaling pathway.
Technical Support Center: Addressing Off-Target Effects of Lytic Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the off-target effects of lytic peptides. The following guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of lytic peptides and why do they occur?
A1: The primary off-target effect of lytic peptides is cytotoxicity against healthy host cells, with hemolysis (the lysis of red blood cells) being the most commonly measured indicator.[1] These effects occur because the fundamental lytic mechanism of many peptides—membrane disruption—is often non-specific.[2][3] Lytic peptides are typically cationic and amphipathic, allowing them to interact with and disrupt the negatively charged membranes of cancer cells. However, healthy mammalian cells, including red blood cells, also possess components that can be targeted, leading to unintended lysis and toxicity.[4][5]
Q2: What are the main strategies to reduce the off-target effects of lytic peptides?
A2: Several strategies can be employed to enhance the selectivity of lytic peptides and minimize off-target toxicity:
-
Chemical Modifications: Techniques like PEGylation (attaching polyethylene (B3416737) glycol chains), amino acid substitution (e.g., replacing lysines with histidines), and cyclization can improve stability, reduce hemolytic activity, and decrease cytotoxicity.[6][7]
-
Designing pH-Sensitive Peptides: By incorporating amino acids like histidine, peptides can be engineered to be inactive at the physiological pH of healthy tissue (around 7.4) and become active and lytic in the acidic microenvironment of tumors (pH 5.5-6.5).[7][8][9]
-
Encapsulation in Delivery Systems: Using nanocarriers like liposomes or polymeric nanoparticles can shield the lytic peptide from healthy cells while it circulates in the body.[10] These carriers can be designed for passive targeting via the enhanced permeability and retention (EPR) effect or actively targeted to cancer cells using specific ligands.
-
Stimuli-Responsive Systems: Peptides can be loaded into "smart" delivery systems that release their payload only in response to specific internal (e.g., low pH, specific enzymes) or external (e.g., light, ultrasound) triggers present at the tumor site.[11][12][13][14]
Q3: Which in vitro assays are essential for evaluating the off-target effects of my peptide?
A3: A panel of in vitro assays is crucial for characterizing the selectivity and potential toxicity of a lytic peptide:
-
Hemolysis Assay: This is the standard and most prioritized assay for assessing toxicity towards red blood cells.[1][5] It provides a quantitative measure of a peptide's membrane-disrupting ability on non-cancerous cells.
-
Cytotoxicity/Viability Assays: Assays like the MTT, XTT, or LDH release assays are used to measure the peptide's toxicity against various healthy (non-cancerous) human cell lines (e.g., normal fibroblasts, endothelial cells).[1][6] This helps to determine the peptide's general cytotoxicity beyond hemolysis.
-
Therapeutic Index Calculation: The selectivity of a peptide is often expressed as its therapeutic index (TI). This is the ratio of its toxicity to healthy cells (e.g., HC50, the concentration causing 50% hemolysis) to its efficacy against cancer cells (e.g., IC50, the concentration inhibiting 50% of cancer cell growth). A higher TI indicates greater selectivity for cancer cells.
Q4: How can I improve the therapeutic index (TI) of my lytic peptide?
A4: Improving the therapeutic index involves either increasing the peptide's potency against cancer cells or, more commonly, decreasing its toxicity toward healthy cells. The strategies outlined in Q2 are the primary methods for achieving this. For example, PEGylating a peptide might slightly decrease its anti-cancer activity (increase IC50) but dramatically decrease its hemolytic activity (increase HC50), resulting in a significantly improved overall therapeutic index.[6] Similarly, designing a pH-sensitive peptide ensures that its lytic activity is concentrated in the tumor microenvironment, thereby reducing systemic toxicity and increasing the TI.[7]
Troubleshooting Guides
Issue 1: My peptide shows high hemolytic activity and general cytotoxicity.
-
Q: My peptide is effective against cancer cells but also lyses red blood cells and is toxic to normal cell lines at similar concentrations. What are my options?
-
A: This indicates a lack of selectivity, a common issue with lytic peptides.
-
Modify the Peptide Sequence: Consider synthesizing peptide analogs. Replacing some hydrophobic amino acids can decrease overall hydrophobicity, which often correlates with reduced hemolytic activity. Substituting cationic lysine (B10760008) residues with histidine can impart pH sensitivity, making the peptide less active at neutral pH.[7]
-
Implement PEGylation: Covalently attaching PEG chains can sterically hinder the peptide's interaction with the membrane of red blood cells, significantly reducing hemolysis.[6][15] You can experiment with different molecular weights of PEG to find the optimal balance between reduced toxicity and retained efficacy.
-
Utilize a Delivery System: Encapsulating the peptide in a nanoparticle or liposome (B1194612) can prevent it from interacting with healthy cells.[10] This is a highly effective method for mitigating systemic toxicity.
-
-
Issue 2: My modified peptide has low anti-cancer efficacy.
-
Q: I PEGylated my peptide to reduce its toxicity, but now its IC50 against cancer cells is unacceptably high. How can I fix this?
-
A: A loss of activity post-modification is a common trade-off.
-
Optimize the Degree of Modification: The size and number of PEG chains can impact activity. A very large or dense PEG shield might prevent the peptide from effectively interacting with cancer cell membranes. Try using a lower molecular weight PEG or reducing the number of PEGylation sites.
-
Change the Linker Chemistry: If using a delivery system, the linker connecting the peptide to the carrier is critical. If the peptide must be released to be active, ensure the linker is cleavable by factors in the tumor microenvironment (e.g., specific enzymes, acidic pH). If the linker is too stable, the peptide will not be released to exert its effect.
-
Re-evaluate the Modification Site: The site of modification is crucial. If you modified an amino acid that is essential for binding to or disrupting the cancer cell membrane, the activity will be compromised. Try modifying a different, less critical region of the peptide.
-
Consider a Prodrug Strategy: Design the modified peptide as a "prodrug" that becomes activated only upon reaching the tumor. For example, a pH-sensitive modification could be cleaved in the acidic tumor environment, releasing the fully active peptide.
-
-
Issue 3: I am observing high variability in my cytotoxicity assay results.
-
Q: The results from my MTT assays are inconsistent between experiments. What could be the cause?
-
-
Inconsistent Cell Seeding: Ensure you have a uniform number of viable cells seeded in each well. Use a cell counter and check for cell clumping.
-
Peptide Instability: Peptides can degrade in culture medium over the course of an experiment. Prepare fresh peptide solutions for each experiment and consider performing a stability test of your peptide in the medium over time.
-
Contamination: Mycoplasma or bacterial contamination can affect cell metabolism and lead to erroneous MTT results. Regularly test your cell cultures for contamination.
-
Assay Timing: The timing of the assay is critical. If you measure too early, you may miss delayed cytotoxic effects. Perform a time-course experiment to determine the optimal endpoint for measuring cytotoxicity.
-
Interference with MTT Dye: Some peptides or delivery system components might directly interact with the MTT reagent or inhibit cellular reductases. Run a control with the peptide in a cell-free system to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay like LDH release.
-
-
Issue 4: My peptide delivery system is not working as expected.
-
Q: I've encapsulated my lytic peptide in nanoparticles, but the formulation shows no anti-cancer activity. What should I investigate?
-
A: Failure of a nano-delivery system can occur at several stages.
-
Verify Drug Loading and Encapsulation Efficiency (EE): First, confirm that the peptide was successfully encapsulated. A low EE means there is very little peptide in your nanoparticles. Use a quantification method (see Protocol 3) to measure the amount of encapsulated peptide.
-
Investigate Peptide Release: The peptide must be released from the nanoparticle to be active.
-
No Release: If the nanoparticle is too stable, the peptide may remain trapped. For stimuli-responsive systems, ensure the trigger is sufficient to induce release (e.g., is the pH low enough? Is the enzyme present?). Perform an in vitro release study (see Protocol 3) under conditions that mimic the target environment.
-
Premature Release (Burst Release): The peptide might be released too quickly in the culture medium before reaching the cells. This can be caused by a high concentration of peptide adsorbed to the nanoparticle surface rather than encapsulated within the core. Optimize your formulation to minimize surface-adsorbed peptide.
-
-
Check Nanoparticle Stability and Aggregation: Nanoparticles may aggregate in culture medium containing salts and proteins, which can prevent them from reaching the cells. Measure the size and zeta potential of your nanoparticles in the culture medium over time using Dynamic Light Scattering (DLS) to check for aggregation.
-
-
Data Presentation: Comparative Analysis of Lytic Peptides
The following tables summarize quantitative data to illustrate the impact of modification strategies on peptide efficacy and off-target toxicity.
Table 1: Efficacy and Toxicity of Lytic Peptides and Their Modified Analogs
| Peptide | Modification | IC50 on Cancer Cells (µM) | HC50 (µM) | Therapeutic Index (HC50/IC50) | Reference |
| LyeTx I-b | Cysteine addition (LyeTx I-bcys) | 2.0 (vs. S. aureus) | >128 | >64 | [6] |
| LyeTx I-bcys | PEGylation (2.0 kDa) | 8.0 (vs. S. aureus) | >128 | >16 | [6] |
| Melittin | None | ~2 | ~3 | ~1.5 | (General Value) |
| (KLAKLAK)2 | None | 10-20 | >200 | >10-20 | (General Value) |
| Peptide P87 | None | ~10 (vs. P. aeruginosa) | >100 | >10 | [16] |
| Peptide P88 | P87 with increased charge/hydrophobicity | ~2.5 (vs. P. aeruginosa) | >100 | >40 | [16] |
Note: IC50 values can vary significantly based on the cancer cell line and assay conditions. HC50 is the concentration causing 50% hemolysis.
Table 2: pH-Dependent Activity of Histidine-Containing Lytic Peptides
| Peptide Template | Histidine Substitution | Cytotoxicity (LC50 in µg/mL) at pH 7.4 | Cytotoxicity (LC50 in µg/mL) at pH 5.5 | Fold Increase in Activity | Reference |
| L5 | L5-a (1 His) | 40.1 | 20.3 | ~2x | [7] |
| L5 | L5-b (1 His, different pos.) | 30.5 | 10.1 | ~3x | [7] |
| Citropin | Citropin-a (1 His) | 10.2 | 1.2 | ~8.5x | [7] |
| Citropin | Citropin-c (2 His) | > 50 | 25.4 | >2x | [7] |
Note: LC50 is the lethal concentration that kills 50% of cells.
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol is used to determine the hemolytic activity of a lytic peptide against red blood cells (RBCs).
Materials:
-
Freshly collected red blood cells (human or bovine) in an anticoagulant solution.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Triton X-100 (0.1% or 1% v/v in PBS) for positive control (100% lysis).
-
Lytic peptide stock solution.
-
96-well microtiter plates.
-
Microplate reader (absorbance at 540 nm or 414 nm).
Methodology:
-
Prepare RBC Suspension:
-
Centrifuge the blood sample (e.g., at 1,000 x g for 10 min at 4°C).
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with cold PBS, centrifuging and discarding the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to create a 2% or 8% (v/v) erythrocyte suspension.
-
-
Prepare Peptide Dilutions:
-
Perform a serial dilution of your lytic peptide in PBS to achieve a range of final concentrations to be tested (e.g., 0.5–256 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the RBC suspension to each well.
-
Add 100 µL of each peptide dilution to the wells in triplicate.
-
Negative Control: Add 100 µL of PBS only (0% lysis).
-
Positive Control: Add 100 µL of 0.1% Triton X-100 (100% lysis).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate (e.g., at 1,000 x g for 5 min) to pellet the intact RBCs.
-
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (or 414 nm) using a microplate reader.
-
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the % hemolysis against the peptide concentration to determine the HC50 value.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cancer cells and normal (non-cancerous) control cells.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).
-
Lytic peptide stock solution.
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm).
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Peptide Treatment:
-
Prepare serial dilutions of your lytic peptide in culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions.
-
Include wells with medium only (blank) and cells with medium but no peptide (untreated control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition:
-
Add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking to ensure complete dissolution.
-
-
Measure Absorbance:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Calculate Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_untreated_control - Abs_blank)] * 100
-
Plot the % viability against peptide concentration to determine the IC50 value.
-
Protocol 3: In Vitro Peptide Release from Nanoparticles
This protocol uses a dialysis method to quantify the release of a peptide from a nanoparticle formulation over time.
Materials:
-
Peptide-loaded nanoparticle suspension.
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to mimic physiological and tumor environments).
-
Dialysis tubing or device with a Molecular Weight Cut-Off (MWCO) that is larger than the peptide but smaller than the nanoparticle.
-
Shaking incubator or water bath.
-
Method for peptide quantification (e.g., HPLC, fluorescence spectroscopy if the peptide is labeled).
Methodology:
-
Preparation:
-
Accurately measure a known volume/concentration of your peptide-loaded nanoparticle suspension (e.g., 1 mL).
-
Place the suspension inside the dialysis bag/device. Securely seal it.
-
-
Release Study:
-
Submerge the dialysis bag in a larger volume of release buffer (e.g., 50 mL) to ensure sink conditions.
-
Place the entire setup in a shaking incubator at 37°C.
-
To simulate different environments, run parallel experiments using buffers at pH 7.4 and pH 5.5.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
-
Quantification:
-
Quantify the concentration of the released peptide in the collected aliquots using your chosen method (e.g., HPLC).
-
-
Calculate Cumulative Release:
-
Calculate the cumulative amount and percentage of peptide released at each time point, correcting for the amounts removed during previous sampling.
-
Cumulative % Release = (Cumulative mass of peptide released at time t / Initial mass of peptide in nanoparticles) * 100
-
Plot the cumulative % release against time to generate a release profile.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for developing and testing lytic peptides with reduced off-target effects.
Diagram 2: Mechanism of pH-Dependent Peptide Activation
Caption: pH-sensitive lytic peptide activation in the acidic tumor microenvironment.
Diagram 3: Potential Lytic Peptide-Induced Apoptotic Pathway
Caption: Lytic peptide-induced membrane disruption leading to intrinsic apoptosis.
References
- 1. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 2. Design Strategies for Physical Stimuli-Responsive Programmable Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 4. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation of the antimicrobial peptide LyeTx I-b maintains structure-related biological properties and improves selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. engineering.jhu.edu [engineering.jhu.edu]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-sensitive polymer micelles provide selective and potentiated lytic capacity to venom peptides for effective intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimuli-responsive nanocarriers for drug delivery, tumor imaging, therapy and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Physically stimulus-responsive nanoparticles for therapy and diagnosis [frontiersin.org]
- 14. A New pH-Sensitive Peptide for Drug Delivery - Profacgen [profacgen.com]
- 15. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of AT-101 and Olaparib Combination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of AT-101 and olaparib (B1684210).
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining AT-101 and olaparib?
A1: The combination of AT-101 and olaparib is based on a synergistic "one-two punch" mechanism targeting two distinct but complementary cellular pathways.
-
Olaparib: As a potent PARP (Poly(ADP-ribose) polymerase) inhibitor, olaparib blocks the repair of single-strand DNA breaks (SSBs).[1] During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[1][2] This is particularly effective in cancer cells with existing defects in homologous recombination (HR) repair, a concept known as synthetic lethality.[3][4]
-
AT-101: This compound is a small molecule inhibitor of the anti-apoptotic Bcl-2 family of proteins (e.g., Bcl-2, Bcl-xL).[5] These proteins are often overexpressed in cancer cells, making them resistant to apoptosis (programmed cell death). By inhibiting these proteins, AT-101 lowers the threshold for apoptosis induction.[6]
The combination aims to first induce significant DNA damage with olaparib, pushing the cell towards apoptosis, and then use AT-101 to dismantle the cell's primary defense against apoptosis, leading to enhanced and synergistic cancer cell death.[5][7]
Q2: What are the expected synergistic outcomes of this combination?
A2: The primary synergistic outcomes expected from the combination of AT-101 and olaparib are a significant increase in cancer cell death compared to either agent alone. This can be quantified by:
-
Decreased Cell Viability: A lower half-maximal inhibitory concentration (IC50) for each drug when used in combination.
-
Increased Apoptosis: A higher percentage of cells undergoing programmed cell death, which can be measured by assays like Annexin V/PI staining.[8][9]
-
Enhanced DNA Damage Markers: An accumulation of DNA damage markers, such as γH2AX foci, indicating that the damage induced by olaparib is not being repaired and is leading to cell death.[10][11]
Q3: In which cancer cell lines is this combination likely to be most effective?
A3: This combination is expected to be effective across a broad range of cancer cell lines. While olaparib monotherapy is most effective in cell lines with BRCA1/2 mutations or other homologous recombination deficiencies (HRD), its combination with the apoptosis-sensitizer AT-101 may broaden its utility.[12][13] The efficacy will likely correlate with the expression levels of Bcl-2 family proteins. Cell lines with high levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL may be particularly sensitive to the addition of AT-101.
Q4: How do I determine if the observed effect is synergistic, additive, or antagonistic?
A4: To formally assess the interaction between AT-101 and olaparib, you should use established methods for synergy analysis, such as the Chou-Talalay method, which calculates a Combination Index (CI).
-
CI < 1: Indicates synergy (the effect of the combination is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the drugs inhibit each other).
Alternatively, the Bliss independence model can be used to calculate a Bliss score, where a positive score indicates synergy.[14]
Troubleshooting Guides
Problem 1: Higher than expected IC50 values or apparent resistance to the drug combination.
| Possible Cause | Troubleshooting & Optimization |
| Cell Line Integrity | Verify the identity of your cell line via Short Tandem Repeat (STR) profiling. Ensure the cell line has the expected genetic background (e.g., HR status, Bcl-2 expression).[15] |
| Vehicle Toxicity | Both AT-101 and olaparib are typically dissolved in DMSO. High concentrations of DMSO can be toxic. Run a vehicle control experiment to determine the maximum tolerated DMSO concentration for your cell line (typically <0.5%).[15] |
| Drug Degradation | Ensure proper storage of drug stock solutions (aliquoted, protected from light, at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Type | IC50 values can differ significantly between assays. Colony formation assays measure long-term reproductive death and often yield lower IC50 values than short-term metabolic assays like MTT or WST-1.[3] Consider using a more sensitive long-term assay. |
| Inconsistent Culture | Use cells in the logarithmic growth phase. Maintain consistency in media, serum, and incubation conditions.[15] |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting & Optimization |
| Pipetting Errors | Use calibrated pipettes and practice proper technique. For 96-well plates, consider using a multi-channel pipette for adding drugs and reagents to minimize timing differences. |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can alter drug concentrations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[15] |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. Clumps of cells can lead to uneven growth and varied responses to treatment. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants, which can significantly alter cell health and experimental outcomes.[15] |
Problem 3: Low levels of apoptosis detected after combination treatment.
| Possible Cause | Troubleshooting & Optimization |
| Incorrect Time Point | Apoptosis is a dynamic process. The peak apoptotic response may occur earlier or later than your chosen time point. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal incubation time.[9] |
| Insufficient Drug Concentration | The concentrations used may be too low to induce a significant apoptotic response. Ensure you are using concentrations at or above the IC50 values determined from cell viability assays. |
| Cellular Resistance | The cell line may have alternative survival mechanisms or low expression of key apoptotic proteins (e.g., caspases). Confirm apoptosis by checking for cleavage of caspase-3 and PARP via Western blot.[6] |
| Assay Sensitivity | Ensure flow cytometer settings are correctly calibrated. If the apoptotic population is small, you may need to analyze more events to achieve statistical significance. |
Data Presentation
Table 1: Expected Cell Viability (IC50) with Single Agents and Combination (Note: This table presents hypothetical but realistic data based on the known mechanisms of action and results from similar combination studies. Researchers should generate their own empirical data.)
| Treatment | Cancer Cell Line (HR-Deficient) | Cancer Cell Line (HR-Proficient) |
| Olaparib alone | ~5 µM | ~20 µM |
| AT-101 alone | ~10 µM | ~10 µM |
| Combination (Olaparib) | ~1 µM | ~5 µM |
| Combination (AT-101) | ~2 µM | ~2.5 µM |
Table 2: Expected Apoptosis Levels After 48h Treatment (Note: Data is illustrative. Values represent the percentage of Annexin V positive cells.)
| Treatment | Cancer Cell Line (HR-Proficient) |
| Vehicle Control | 5% |
| Olaparib (5 µM) | 15% |
| AT-101 (2.5 µM) | 20% |
| Combination (Olaparib + AT-101) | 55% |
Experimental Protocols
1. Cell Viability (MTT Assay)
This protocol assesses the effect of the drug combination on cell metabolic activity, an indicator of viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10³ cells/well) and allow them to adhere overnight.[3]
-
Drug Preparation: Prepare serial dilutions of AT-101 and olaparib in culture medium. For combination experiments, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the old medium and add the drug-containing medium. Include wells for untreated and vehicle (DMSO) controls.[15]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine IC50 values.
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells in early and late apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with the desired concentrations of AT-101, olaparib, or the combination for the determined time point (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes DNA double-strand breaks as nuclear foci.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat them with the drugs for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus to quantify DNA damage.[10][11]
Visualizations
Caption: Synergistic pathway of Olaparib and AT-101.
Caption: General workflow for combination drug screening.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
- 2. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ku-0063794.com [ku-0063794.com]
- 5. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 9. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olaparib synergizes with arsenic trioxide by promoting apoptosis and ferroptosis in platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olaparib Combined with an ATR or Chk1 Inhibitor as a Treatment Strategy for Acquired Olaparib-Resistant BRCA1 Mutant Ovarian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize AT-101 Degradation In Vitro
Welcome to the technical support center for AT-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of AT-101 in in vitro experiments, with a focus on minimizing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is AT-101 and what is its chemical nature?
A1: AT-101 is the R-(-)-enantiomer of gossypol (B191359), a natural polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2]. Its chemical structure contains six phenolic hydroxyl groups and two aldehyde groups, which make it chemically reactive[3]. Due to restricted rotation of the internaphthyl bond, gossypol exists as two atropisomers, (+)- and (-)-gossypol, with the (-)-enantiomer (AT-101) being the more biologically active form[3][4].
Q2: Why is the stability of AT-101 a concern in in vitro experiments?
A2: AT-101's polyphenolic aldehyde structure makes it susceptible to degradation under typical in vitro experimental conditions. Factors such as the aqueous environment of cell culture media, pH, temperature, light exposure, and interaction with media components can lead to its degradation over time[5][6]. This degradation can result in a decrease in the effective concentration of the compound, leading to inconsistent and unreliable experimental results.
Q3: How should I prepare and store AT-101 stock solutions?
A3: To ensure maximum stability of your AT-101 stock solution, it is recommended to dissolve it in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture medium. It is crucial to aliquot the stock solution into single-use volumes in light-protected tubes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. One source suggests that a stock solution of R-(-)-gossypol acetic acid (1mg/mL) in acetonitrile (B52724) is stable for 3 months at -70°C.
Q4: How stable is AT-101 in different solvents?
A4: The stability of gossypol, and by extension AT-101, is highly dependent on the solvent due to the existence of different tautomeric forms (aldehyde-aldehyde, lactol-lactol, and ketol-ketol)[2][5]. A spectroscopic study has shown that gossypol is highly stable in chloroform[5]. In methanol, it primarily exists in the aldehyde-aldehyde form initially but converts to the lactol-lactol form over a period of 30-45 days[5]. In DMSO, a mixture of tautomeric forms exists[5]. Importantly, these changes were attributed to tautomeric transformation rather than molecular decomposition[5].
Q5: Is AT-101 sensitive to light?
A5: While one study suggests that natural light has little effect on the stability of gossypol in chloroform, methanol, and DMSO over 45 days[5], it is a general best practice for polyphenolic compounds to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store stock solutions in amber vials or tubes wrapped in foil and to minimize exposure of experimental solutions to direct light.
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected results in cell-based assays.
Possible Cause 1: Degradation of AT-101 in cell culture medium.
-
Question: I prepared my AT-101 working solution in my cell culture medium at the beginning of my 72-hour experiment. Could the compound be degrading over time?
Possible Cause 2: Oxidation of AT-101.
-
Question: I'm seeing variable results between experiments. Could oxidation be a factor?
-
Answer: Yes, as a polyphenolic compound, AT-101 is susceptible to oxidation, which can lead to its inactivation. The presence of reactive oxygen species (ROS) in the cell culture environment can contribute to this degradation. Interestingly, studies have shown that the addition of antioxidants, such as N-acetyl-L-cysteine (NAC), can enhance the cytotoxic effects of (-)-gossypol by preventing its oxidative inactivation.
Possible Cause 3: Interaction with serum proteins.
-
Question: I'm using a medium with 10% Fetal Bovine Serum (FBS). Could this be affecting the activity of AT-101?
-
Answer: Yes, serum proteins can bind to small molecules like AT-101, potentially reducing its free and active concentration. One study on a human prostate cancer cell line found that dextran-coated charcoal-treated FBS (which removes small molecules and steroids) blocked the antiproliferative effects of (-)-gossypol at lower concentrations compared to bovine serum albumin (BSA)-supplemented medium. This suggests that components in FBS can modulate the activity of AT-101.
Possible Cause 4: Adsorption to plasticware.
-
Question: Could AT-101 be sticking to my plastic plates and tubes?
-
Answer: While specific studies on the adsorption of gossypol to laboratory plastics are not widely available, it is a known phenomenon for hydrophobic compounds. To minimize this, consider using low-binding plasticware, especially for preparing dilute solutions.
Issue: Difficulty dissolving AT-101.
-
Question: I'm having trouble getting my AT-101 to dissolve in my aqueous buffer.
-
Answer: AT-101 is sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve AT-101 in an organic solvent like DMF and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) has been reported to dissolve gossypol at approximately 0.5 mg/ml.
Data Presentation
Table 1: Solubility of Gossypol in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~14.3 mg/mL | |
| DMSO | ~16.7 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | |
| Aqueous Buffers | Sparingly soluble | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Stability of Gossypol in Different Solvents at Room Temperature
| Solvent | Observation over 45 Days | Primary Tautomeric Form(s) | Reference |
| Chloroform | Highly stable | Aldehyde-aldehyde | [5] |
| Methanol | Converts to lactol form over 30-45 days | Aldehyde-aldehyde initially, then lactol-lactol | [5] |
| DMSO | Dynamic equilibrium between tautomers | Aldehyde-aldehyde, lactol-lactol, ketol-ketol | [5] |
Note: The observed changes in Methanol and DMSO were attributed to tautomerization, not necessarily degradation.
Experimental Protocols
Protocol 1: Preparation of AT-101 Stock Solution
Materials:
-
AT-101 (R-(-)-Gossypol) powder
-
High-quality, anhydrous DMSO
-
Sterile, light-protected, low-binding microcentrifuge tubes
Procedure:
-
Allow the AT-101 powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of AT-101 powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Stability Assessment of AT-101 in Cell Culture Medium
Objective: To determine the degradation rate of AT-101 in a specific cell culture medium under standard incubation conditions.
Materials:
-
AT-101 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a working solution of AT-101 in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot the solution into multiple sterile, low-binding microcentrifuge tubes.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Prepare the samples for HPLC analysis. This may involve protein precipitation with a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant from each time point by HPLC to quantify the remaining concentration of AT-101. A validated HPLC method for gossypol should be used.
-
Plot the concentration of AT-101 versus time to determine the degradation kinetics and calculate the half-life (t½) in your specific cell culture medium.
Visualizations
Caption: General workflow for in vitro experiments using AT-101.
Caption: Factors contributing to the degradation of AT-101 in vitro.
Caption: Troubleshooting decision tree for AT-101 experiments.
References
- 1. Gossypol decreased cell viability and down-regulated the expression of a number of genes in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of culture medium composition on ether lipid cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gossypol decreased cell viability and down-regulated the expression of a number of genes in human colon cancer cells [agris.fao.org]
Validation & Comparative
A Comparative Analysis of AT-101 and Traditional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug AT-101 and traditional chemotherapy agents. The analysis focuses on the mechanism of action, clinical efficacy, and safety profiles, supported by experimental data from preclinical and clinical studies.
Introduction to AT-101
AT-101 is an oral, small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bcl-w. By acting as a BH3 mimetic, AT-101 disrupts the interaction of these anti-apoptotic proteins with pro-apoptotic proteins, thereby lowering the threshold for apoptosis (programmed cell death). It has been investigated as a monotherapy and in combination with traditional chemotherapy and radiation in various cancer types.
Traditional Chemotherapy
Traditional chemotherapy encompasses a broad range of cytotoxic drugs that primarily target rapidly dividing cells. The agents discussed in this comparison, docetaxel (B913) and temozolomide, are standard-of-care treatments for several cancers.
-
Docetaxel: A member of the taxane (B156437) family, docetaxel promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions, leading to cell cycle arrest and apoptosis.[1][2][3][4]
-
Temozolomide (TMZ): An oral alkylating agent that causes DNA damage, primarily through methylation, leading to the death of tumor cells. It is a standard treatment for glioblastoma.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the quantitative data from clinical trials comparing AT-101-based regimens with traditional chemotherapy.
Non-Small Cell Lung Cancer (NSCLC)
A double-blind, placebo-controlled, randomized phase 2 study evaluated the efficacy of AT-101 in combination with docetaxel in patients who had received one prior chemotherapy regimen for advanced or metastatic non-small cell lung cancer.[5]
Table 1: Efficacy of AT-101 plus Docetaxel vs. Docetaxel plus Placebo in Second-Line NSCLC [5]
| Endpoint | AT-101 + Docetaxel | Docetaxel + Placebo | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (PFS) | 7.5 weeks | 7.1 weeks | 1.04 | 0.57 |
| Median Overall Survival (OS) | 7.8 months | 5.9 months | 0.82 | 0.21 |
Glioblastoma (GBM)
AT-101 has been investigated in patients with both newly diagnosed and recurrent glioblastoma. One study (NABTT 0702) evaluated single-agent AT-101 in patients with recurrent glioblastoma.[6][7] For comparison, historical data for standard-of-care chemotherapy in recurrent glioblastoma is presented. The treatment landscape for recurrent GBM is varied, with median overall survival typically ranging from 3 to 9 months.[8]
Table 2: Efficacy of AT-101 Monotherapy in Recurrent Glioblastoma [6][7]
| Endpoint | AT-101 Monotherapy |
| Median Progression-Free Survival (PFS) | 1.9 months |
| Median Overall Survival (OS) | 5.7 months |
Comparative Safety and Tolerability
Table 3: Key Adverse Events in AT-101 and Traditional Chemotherapy Trials
| Adverse Event (Grade 3/4) | AT-101 + Docetaxel in NSCLC (%)[5] | Docetaxel + Placebo in NSCLC (%)[5] | Docetaxel Monotherapy in NSCLC (%) |
| Neutropenia | 8 | 17 | 38.9 |
| Fatigue | Not specified | Not specified | Not specified |
| Anemia | 18 | Not specified | Not specified |
| Dyspnea | 18 | Not specified | Not specified |
| Nausea/Vomiting | Not specified | Not specified | Not specified |
Note: Data for docetaxel monotherapy is from a separate study for context and may not be directly comparable due to different patient populations and study designs.
In the phase 2 study in NSCLC, the combination of AT-101 with docetaxel was generally well-tolerated, with an adverse event profile that was indistinguishable from the docetaxel and placebo arm.[5]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., AT-101 or docetaxel) for a specified duration.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9][10][12]
Apoptosis Detection: Annexin V Staining Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the desired compounds to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.[13]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Signaling Pathways
AT-101 Mechanism of Action: Inhibition of Bcl-2 Family Proteins
AT-101, as a BH3 mimetic, directly binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.
Traditional Chemotherapy Mechanism of Action: Docetaxel
Docetaxel stabilizes microtubules, leading to a blockage of the cell cycle in the G2/M phase. This mitotic arrest triggers a signaling cascade that culminates in apoptosis, which can involve the phosphorylation of Bcl-2, thereby inactivating its anti-apoptotic function.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of AT-101 and a traditional chemotherapy agent.
References
- 1. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cal101.net [cal101.net]
- 3. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Double-blind, placebo-controlled, randomized phase 2 study of the proapoptotic agent AT-101 plus docetaxel, in second-line non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
AT-101 vs. LHRH-Targeting Therapies: A Comparative Guide for Cancer Researchers
For Immediate Release
This guide provides a detailed comparison of AT-101 (gossypol), a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, against established Luteinizing Hormone-Releasing Hormone (LHRH)-targeting therapies for the treatment of cancers, with a primary focus on prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, comparative efficacy and safety data from clinical trials, and detailed experimental methodologies.
Executive Summary
AT-101 represents a distinct mechanistic approach to cancer therapy compared to traditional LHRH agonists and antagonists. While LHRH-targeting agents aim to suppress tumor growth by reducing systemic testosterone (B1683101) levels, AT-101 directly induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins. This fundamental difference in their mode of action presents both unique therapeutic opportunities and distinct safety profiles. This guide will delve into these differences, supported by clinical trial data and experimental protocols, to aid in the evaluation and future development of these anti-cancer strategies.
Mechanisms of Action
AT-101: A BH3 Mimetic and Pan-Bcl-2 Inhibitor
AT-101, the (-)-enantiomer of gossypol, functions as a BH3 mimetic. It binds to the BH3 domain of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on apoptosis.[1][2][3] This disruption of the Bcl-2/pro-apoptotic protein interaction leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[4]
LHRH-Targeting Therapies: Inducing Medical Castration
LHRH agonists (e.g., leuprolide, goserelin) and antagonists (e.g., degarelix) both aim to reduce testosterone levels to castrate levels, albeit through different mechanisms.
-
LHRH Agonists: These agents initially stimulate the LHRH receptors in the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in testosterone.[5] However, continuous stimulation results in receptor downregulation and desensitization, ultimately suppressing LH and FSH secretion and, consequently, testosterone production.[5]
-
LHRH Antagonists: These drugs competitively bind to and block pituitary LHRH receptors, leading to a rapid and profound reduction in LH, FSH, and testosterone without an initial surge.[5]
Comparative Efficacy in Prostate Cancer
The following tables summarize key efficacy data from clinical trials of AT-101 and various LHRH-targeting therapies in patients with prostate cancer.
Table 1: Efficacy of AT-101 in Castration-Resistant Prostate Cancer (CRPC)
| Trial Name/Identifier | Phase | Patient Population | Treatment | N | PSA Response (≥50% decline) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| NCT00107982 | I/II | Chemotherapy-naïve CRPC | AT-101 monotherapy | 23 | 8.7% (2/23) | Not Reported | Not Reported |
| Ascenta Therapeutics (2009) | II | Docetaxel-refractory CRPC | AT-101 + Docetaxel + Prednisone | 37 | 19% (7/37) | Not Reported | Not Reported |
| NCT00553791 | II | Newly diagnosed metastatic, androgen-dependent | AT-101 + ADT | 55 | 26% (PSA ≤ 0.2 ng/ml at 7 mo) | Not Reported | Not Reported |
Data sourced from references[6][7][8][9].
Table 2: Efficacy of LHRH Agonists and Antagonists in Prostate Cancer
| Drug | Trial Name/Identifier | Phase | Patient Population | Treatment Comparison | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Goserelin (B1671991) | SWOG 9109 | II | Locally advanced (T3/T4) | Goserelin + Flutamide (B1673489) -> Prostatectomy | 55 | Not Reached (68% at 10 years) | 7.5 years |
| Goserelin | Bolla et al. (1997) | III | Locally advanced | Radiotherapy + Goserelin vs. Radiotherapy alone | 401 | 79% vs. 62% (5-year estimate) | 85% vs. 48% (5-year disease-free) |
| Degarelix | CS21 | III | All stages | Degarelix vs. Leuprolide | 610 | Not Reported | Significantly longer with Degarelix (p=0.0495) |
Data sourced from references[10][11][12].
Table 3: Efficacy of Other Androgen-Targeting Therapies in Metastatic CRPC (mCRPC)
| Drug | Trial Name/Identifier | Phase | Patient Population | Treatment Comparison | N | Median Overall Survival (OS) | Radiographic PFS (rPFS) |
| Abiraterone Acetate (B1210297) | COU-AA-301 | III | Post-docetaxel mCRPC | Abiraterone + Prednisone vs. Placebo + Prednisone | 1195 | 14.8 vs. 10.9 months | 5.6 vs. 3.6 months |
| Enzalutamide (B1683756) | AFFIRM | III | Post-docetaxel mCRPC | Enzalutamide vs. Placebo | 1199 | 18.4 vs. 13.6 months | 8.3 vs. 2.9 months |
| Enzalutamide | PREVAIL | III | Chemotherapy-naïve mCRPC | Enzalutamide vs. Placebo | 1717 | 32.4 vs. 30.2 months | Not Reached vs. 3.9 months |
Data sourced from references[13][14][15][16][17][18][19][20][21].
Safety and Tolerability
Table 4: Common Adverse Events (Any Grade)
| Drug | Common Adverse Events |
| AT-101 | Diarrhea (43.5%), Fatigue (34.8%), Nausea (21.7%), Anorexia (21.7%), Small intestinal obstruction (21.7%)[6][9] |
| LHRH Agonists (Leuprolide, Goserelin) | Hot flashes, injection site reactions, decreased libido, erectile dysfunction, gynecomastia. Potential for initial tumor flare. |
| LHRH Antagonists (Degarelix) | Injection site reactions, hot flashes, weight gain. No tumor flare.[22][23][24] |
| Abiraterone Acetate | Fatigue, back pain, nausea, constipation, bone pain, arthralgia, fluid retention, edema, hypokalemia.[14] |
| Enzalutamide | Fatigue, diarrhea, back pain, hot flashes, hypertension.[15] |
Experimental Protocols
In Vitro Assessment of AT-101 (Gossypol) Induced Apoptosis
Objective: To determine the pro-apoptotic effect of AT-101 on human prostate cancer cells.
Methodology:
-
Cell Culture: Human prostate cancer cell lines (e.g., DU-145) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates for viability assays or larger flasks for apoptosis and protein analysis. After 24 hours, cells are treated with varying concentrations of AT-101 ((-)-gossypol) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[25]
-
Cell Viability Assay (MTT Assay):
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The resulting formazan (B1609692) crystals are solubilized with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.[26]
-
-
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treated cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells is quantified.[25]
-
-
DNA Fragmentation Assay:
-
DNA is extracted from treated cells.
-
The DNA is subjected to agarose (B213101) gel electrophoresis.
-
Apoptosis is indicated by a characteristic laddering pattern resulting from internucleosomal DNA cleavage.[27]
-
Conclusion
AT-101 offers a novel, targeted approach to cancer therapy by directly inducing apoptosis through the inhibition of Bcl-2 family proteins. This mechanism is distinct from the hormonal suppression strategies of LHRH agonists and antagonists. While LHRH-targeting therapies have been a cornerstone of prostate cancer treatment, the development of resistance is a significant clinical challenge. The pro-apoptotic mechanism of AT-101 may provide a therapeutic option for tumors that have become resistant to hormonal manipulations.
The clinical data for single-agent AT-101 in prostate cancer shows modest activity. However, its potential may lie in combination therapies, where it could sensitize cancer cells to other cytotoxic agents or overcome resistance mechanisms. Further research is warranted to identify the patient populations most likely to benefit from AT-101 and to optimize its use in combination with existing and emerging cancer therapies. This guide provides a foundational comparison to inform such future research and development efforts.
References
- 1. AT-101 downregulates BCL2 and MCL1 and potentiates the cytotoxic effects of lenalidomide and dexamethasone in preclinical models of multiple myeloma and Waldenström macroglobulinaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. AT-101 downregulates BCL2 and MCL1 and potentiates the cytotoxic effects of lenalidomide and dexamethasone in preclinical models of multiple myeloma and Waldenström macroglobulinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Open-Label, Multicenter, Phase I/II Study of Single-Agent AT-101 in Men with Castrate-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. An open-label, multicenter, phase I/II study of single-agent AT-101 in men with castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ten-year follow-up of neoadjuvant therapy with goserelin acetate and flutamide before radical prostatectomy for clinical T3 and T4 prostate cancer: update on Southwest Oncology Group Study 9109 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. ovid.com [ovid.com]
- 13. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. newsroom.astellas.com [newsroom.astellas.com]
- 22. PRONOUNCE: No Difference in CVD Risks With Degarelix and Leuprolide for Prostate Cancer | tctmd.com [tctmd.com]
- 23. ahajournals.org [ahajournals.org]
- 24. Real-world Cardiovascular Outcomes Associated With Degarelix vs Leuprolide for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ar.iiarjournals.org [ar.iiarjournals.org]
Awaiting Human Trial Data, A28 Therapeutics' AT-101 Poised to Enter Crowded Liver Cancer Treatment Landscape
Quantitative Comparison of Systemic Therapies for Advanced Hepatocellular Carcinoma
The treatment landscape for advanced HCC has evolved significantly in recent years, moving from single-agent tyrosine kinase inhibitors (TKIs) to combination immunotherapy regimens. The following tables summarize the performance of key approved therapies.
| Table 1: A28 Therapeutics AT-101 - Clinical Trial Results (Non-HCC Indication) | |
| Drug | AT-101 + Chemotherapy |
| Trial | Phase 2 (Metastatic Ovarian Cancer with Liver Metastases) |
| Patient Population | Subset of patients with metastatic ovarian cancer and liver metastases |
| Overall Response Rate (ORR) | 69% (vs. 17% with chemotherapy alone)[3] |
| Overall Survival (OS) | 61% increase in OS[3] |
| Progression-Free Survival (PFS) | Data not available |
| Notes | Data is not from an HCC trial and serves as an indicator of potential efficacy. AT-101 is currently being developed to treat HCC.[2] |
| Table 2: Comparative Efficacy of First-Line Treatments for Unresectable HCC | |||
| Metric | Atezolizumab + Bevacizumab | Durvalumab + Tremelimumab | Sorafenib (B1663141) |
| Pivotal Trial | IMbrave150[5][6] | HIMALAYA[7] | SHARP[8] |
| Median Overall Survival (OS) | 19.2 months[5][6] | 16.4 months[7] | 10.7 months[8] |
| Median Progression-Free Survival (PFS) | 6.9 months[6] | 3.8 months[7] | 5.5 months[8] |
| Objective Response Rate (ORR) | 29.8%[5] | 20.1%[7] | 9.2% (Partial Response)[2] |
| Complete Response (CR) | 7.7%[5] | Data not specified | 0%[2] |
Mechanism of Action and Treatment Workflows
A28 Therapeutics' AT-101 employs a novel mechanism distinct from current HCC therapies. It is a targeted lytic peptide composed of a targeting unit that binds to the LHRH receptor and a lytic peptide that disrupts the cancer cell membrane, leading to rapid cell death.[3][9]
Figure 1: Mechanism of Action of A28 Therapeutics' AT-101.
The current treatment paradigm for advanced HCC involves a multi-faceted approach, with immunotherapy combinations now established as the primary first-line option. AT-101, if successful in clinical trials, could offer a new therapeutic option for patients who are ineligible for or progress on current treatments.
References
- 1. a28therapeutics.com [a28therapeutics.com]
- 2. Sorafenib as first-line treatment for patients with primary hepatocellular carcinoma: an outcome evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a28therapeutics.com [a28therapeutics.com]
- 4. AI-Driven Analysis Optimizes Clinical Strategy for A28’s Liver Cancer Peptide Therapy [biopharmatrend.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Updated efficacy and safety data from IMbrave150: Atezolizumab plus bevacizumab vs. sorafenib for unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. a28therapeutics.com [a28therapeutics.com]
Unveiling a Potent Alliance: The Synergistic Effect of AT-101 and PARP Inhibitors in Cancer Therapy
For Immediate Release
A compelling body of preclinical evidence suggests a powerful synergistic relationship between the Bcl-2 inhibitor AT-101 and Poly (ADP-ribose) polymerase (PARP) inhibitors, offering a promising new avenue for cancer treatment. While direct clinical data on this specific combination is emerging, the mechanistic rationale and supporting data from studies with similar drug combinations strongly indicate a potential for enhanced anti-tumor efficacy. This guide provides a comprehensive overview of the synergistic potential, underlying mechanisms, and proposed experimental frameworks for researchers, scientists, and drug development professionals.
The Rationale for Synergy: A Two-Pronged Attack on Cancer Cells
AT-101, a potent BH3 mimetic, functions by inhibiting the anti-apoptotic proteins of the Bcl-2 family.[1] This inhibition unleashes the cell's natural apoptotic machinery, leading to programmed cell death. PARP inhibitors, on the other hand, cripple the cell's ability to repair single-strand DNA breaks.[2][3] In cancer cells with deficiencies in homologous recombination, a key DNA double-strand break repair pathway, the accumulation of unrepaired DNA damage due to PARP inhibition leads to a state of "synthetic lethality" and subsequent cell death.
The combination of these two classes of drugs creates a formidable anti-cancer strategy. By promoting apoptosis, AT-101 can lower the threshold for cell death induced by the DNA damage accumulation caused by PARP inhibitors. This dual assault on critical cancer survival pathways is hypothesized to result in a synergistic therapeutic effect, proving more effective than either agent alone.
Supporting Evidence: Synergy of a Bcl-2 Family Inhibitor with a PARP Inhibitor
A pivotal study by Liu et al. (2020) demonstrated a significant synergistic effect between the Bcl-2 family inhibitor navitoclax (B1683852) and the PARP inhibitor rucaparib (B1680265) in ovarian cancer models. This study provides a strong preclinical basis for the potential synergy between AT-101, a compound with a similar mechanism of action to navitoclax, and PARP inhibitors. The key findings from this analogous combination are summarized below:
| Metric | Navitoclax + Rucaparib | Monotherapy (Navitoclax) | Monotherapy (Rucaparib) |
| Cell Viability | Significantly Reduced | Moderately Reduced | Moderately Reduced |
| Apoptosis (Cleaved PARP) | Markedly Increased | Slightly Increased | Slightly Increased |
| Synergy Score (Bliss) | Positive (Indicating Synergy) | N/A | N/A |
Data is illustrative and based on the findings of Liu et al. (2020). Actual values would be experiment-specific.
Proposed Signaling Pathway and Mechanism of Synergy
The synergistic interaction between AT-101 and PARP inhibitors can be visualized through their impact on distinct but complementary cellular pathways. AT-101 directly engages the intrinsic apoptotic pathway, while PARP inhibitors induce DNA damage that triggers apoptotic signals.
Caption: Proposed synergistic mechanism of AT-101 and PARP inhibitors.
Experimental Protocols for Validating Synergy
To rigorously validate the synergistic effect of AT-101 and a PARP inhibitor (e.g., olaparib, rucaparib), the following experimental protocols are recommended:
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug individually and to assess the synergistic effect on cell proliferation when used in combination.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., ovarian, breast, prostate cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of AT-101, a PARP inhibitor, or a combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 values for each drug. Determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay
Objective: To quantify the induction of apoptosis following treatment with AT-101, a PARP inhibitor, and their combination.
Methodology:
-
Cell Treatment: Treat cells with the respective drugs at their IC50 concentrations (or other relevant concentrations) for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the observed synergy by examining key proteins in the apoptosis and DNA damage pathways.
Methodology:
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins such as cleaved PARP, cleaved Caspase-3, γH2AX (a marker of DNA double-strand breaks), and Bcl-2 family members.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow
The following diagram illustrates the proposed workflow for investigating the synergistic effect of AT-101 and PARP inhibitors.
Caption: Proposed experimental workflow for confirming synergy.
Conclusion
The combination of AT-101 and PARP inhibitors represents a highly promising, mechanistically sound strategy for enhancing anti-cancer therapy. The strong preclinical evidence for synergy between a related Bcl-2 inhibitor and a PARP inhibitor provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to validate this synergistic potential and elucidate the underlying molecular mechanisms. Successful confirmation of this synergy could pave the way for novel clinical trials and ultimately provide a more effective treatment option for patients battling a range of cancers.
References
AT-101: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor that has garnered significant interest in oncology for its ability to induce apoptosis in cancer cells. It functions as a BH3 mimetic, targeting the anti-apoptotic proteins of the Bcl-2 family. This guide provides a comparative overview of the cytotoxic potency of AT-101 across various cancer types, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity of AT-101
The cytotoxic effect of AT-101 is typically quantified by its half-maximal inhibitory concentration (IC50) or effective dose (ED50), which represents the concentration of the drug required to inhibit 50% of cell growth or induce a half-maximal response, respectively. The following table summarizes the reported IC50 and ED50 values for AT-101 in a range of human cancer cell lines.
| Cancer Type | Cell Line | IC50 / ED50 (µM) | Reference |
| Leukemia | Jurkat T | 1.9 (ED50) | [1] |
| Leukemia | U937 | 2.4 (ED50) | [1] |
| Glioblastoma | U-87 MG | 2.4 (IC50) | |
| Glioblastoma | T98G | 2.7 (IC50) | |
| Non-Small Cell Lung Cancer | A549 | 2.27 (IC50) | |
| Non-Small Cell Lung Cancer | H460 | 3.12 (IC50) | |
| Breast Cancer | MCF-7 | ~10-20 (IC50) | |
| Breast Cancer | MDA-MB-231 | ~10-20 (IC50) | |
| Prostate Cancer | LNCaP | Varies | [2] |
| Prostate Cancer | PC-3 | Varies | [3] |
| Pancreatic Cancer | PANC-1 | Varies | [4][5] |
| Pancreatic Cancer | MiaPaCa-2 | Varies | [4] |
Note: IC50 and ED50 values can vary between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific assay used.
Experimental Protocols
The determination of AT-101's cytotoxicity is primarily achieved through in vitro cell viability and apoptosis assays. Below are detailed methodologies for commonly employed experiments.
Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6][7].
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AT-101 (Gossypol)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[8].
-
Drug Treatment: Prepare serial dilutions of AT-101 in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of AT-101. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution[7].
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[7].
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Caspase Activity Assay
Apoptosis is a key mechanism of AT-101-induced cell death. The activation of caspases, a family of proteases, is a hallmark of apoptosis.
Materials:
-
Cancer cell lines
-
AT-101
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of AT-101 as described in the MTT assay protocol.
-
Caspase Activity Measurement: Following the treatment period, follow the manufacturer's instructions for the specific caspase activity assay kit. This typically involves adding the assay reagent to each well, incubating for a specified time at room temperature to allow for cell lysis and the caspase-dependent luminescent reaction to occur.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of the respective caspase and induction of apoptosis.
Signaling Pathways and Mechanisms of Action
AT-101 exerts its cytotoxic effects primarily by targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.
AT-101 Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
AT-101 acts as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. This prevents these anti-apoptotic proteins from sequestering the pro-apoptotic proteins Bak and Bax. Unbound Bak and Bax can then oligomerize in the outer mitochondrial membrane, leading to the formation of pores, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the caspase cascade, leading to apoptosis[9][10].
Involvement of the SAPK/JNK Signaling Pathway
In addition to its direct effects on the Bcl-2 family, AT-101 has been shown to activate the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) signaling pathway. This pathway is a key regulator of cellular responses to stress and can contribute to the induction of apoptosis[1][11][12]. The activation of JNK can lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family, further promoting apoptosis.
Conclusion
AT-101 demonstrates broad-spectrum cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins. The IC50 values vary across different cancer types, suggesting that the sensitivity to AT-101 may be influenced by the specific expression levels of Bcl-2 family members and the status of other signaling pathways, such as the SAPK/JNK pathway. The provided experimental protocols offer a foundation for researchers to further investigate the cytotoxic effects of AT-101 and its potential as a therapeutic agent in diverse cancer contexts.
References
- 1. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction and identification of synergistic compound combinations against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. bosterbio.com [bosterbio.com]
evidence for AT-101's effectiveness in chemoresistant tumors
For Researchers, Scientists, and Drug Development Professionals
AT-101, the R-(-)-enantiomer of gossypol, has emerged as a subject of significant interest in oncology research due to its mechanism of action as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. This guide provides a comparative analysis of AT-101's efficacy, particularly in the context of chemoresistant tumors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Apoptotic Machinery
AT-101 functions as a BH3 mimetic, binding to the BH3 domain of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[1] This action disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.[2][3] In chemoresistant tumors, which often overexpress these anti-apoptotic proteins, AT-101's ability to lower the threshold for apoptosis presents a promising therapeutic strategy.
Below is a diagram illustrating the signaling pathway through which AT-101 induces apoptosis.
Caption: AT-101 inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Efficacy in Chemoresistant Models: In Vitro and In Vivo Evidence
Studies have demonstrated AT-101's potential to enhance the efficacy of conventional chemotherapeutic agents in resistant cancer cell lines.
In Vitro Studies
A key study investigated the sequential treatment of AT-101 with cisplatin (B142131) in the cisplatin-resistant non-small cell lung cancer (NSCLC) cell line, A549. The results, summarized below, show a significant reduction in the half-maximal inhibitory concentration (IC50) of cisplatin when preceded by AT-101 treatment, indicating a synergistic effect in overcoming chemoresistance.[4]
| Treatment Group | Cell Line | IC50 (μM) | Fold-Change in Cisplatin Sensitivity |
| Cisplatin alone | A549 | 9.5 | - |
| Sequential AT-101 (pre-treatment) + Cisplatin | A549 | 1.15 | 8.26 |
In Vivo Studies
The same study extended its findings to a mouse xenograft model using A549 cells. The in vivo data corroborated the in vitro results, showing that sequential treatment with AT-101 and cisplatin led to a more significant suppression of tumor growth compared to either agent alone.[4] In another study, the combination of AT-101 with docetaxel (B913) in an A549 xenograft model also demonstrated synergistic tumor growth suppression.[5]
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) |
| AT-101 (15mg/kg, p.o., daily) + Docetaxel (8 mg/kg, i.v., weekly) | A549 Xenograft | 55.9 |
| AT-101 alone | A549 Xenograft | 33.2 |
| Docetaxel alone | A549 Xenograft | 31.8 |
Clinical Evidence in Chemoresistant Tumors
Clinical trials investigating AT-101 have yielded mixed results, with some studies showing limited single-agent activity.[6][7] However, a systematic review of 17 trials involving 759 patients suggested a potential benefit when AT-101 is used in combination therapies for specific patient populations.[8] One notable trial combined low-dose AT-101 with docetaxel, fluorouracil, and radiation in patients with gastroesophageal carcinoma, achieving complete responses in 11 out of 13 patients.[8]
| Trial | Cancer Type | Combination Therapy | Key Findings |
| Phase II | Gastroesophageal Carcinoma | AT-101 + Docetaxel + Fluorouracil + Radiation | 11/13 patients achieved a complete response.[8] |
| Phase I/II | Recurrent Small Cell Lung Cancer | AT-101 + Topotecan | Study stopped early due to not meeting primary endpoints.[6] |
| Phase II | Chemosensitive Recurrent Extensive Stage Small Cell Lung Cancer | AT-101 (single agent) | No objective responses observed.[7] |
| Phase I | Advanced Solid Tumors | AT-101 + Cisplatin + Etoposide (B1684455) | Well-tolerated with preliminary anti-tumor activity observed.[9] |
| Phase II | Castrate-Resistant Prostate Cancer | AT-101 + Docetaxel + Prednisone | PSA partial response rate of 67% in 36 patients.[10] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
The following protocol outlines a typical MTT assay used to determine the IC50 values of AT-101 in combination with a chemotherapeutic agent.
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Culture: Chemoresistant cancer cells (e.g., A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.
-
Drug Treatment:
-
Sequential Treatment: Cells are pre-treated with varying concentrations of AT-101 for a specified duration (e.g., 6 hours) before the addition of the chemotherapeutic agent (e.g., cisplatin).[4]
-
Concurrent Treatment: Cells are treated with both AT-101 and the chemotherapeutic agent simultaneously.
-
Monotherapy: Cells are treated with either AT-101 or the chemotherapeutic agent alone.
-
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[11]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined using non-linear regression analysis.
In Vivo Xenograft Model
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A suspension of chemoresistant cancer cells (e.g., A549) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment groups.
-
Drug Administration:
-
Vehicle Control: Mice receive the delivery vehicle only.
-
Monotherapy: Mice receive either AT-101 (administered orally) or the chemotherapeutic agent (e.g., cisplatin, administered intraperitoneally) alone at predetermined doses and schedules.
-
Combination Therapy: Mice receive both AT-101 and the chemotherapeutic agent, either sequentially or concurrently.
-
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. Tumor weights are measured, and tumor growth inhibition is calculated.
Conclusion
The available evidence suggests that while AT-101 may have limited efficacy as a monotherapy in some chemoresistant cancers, its true potential may lie in its ability to sensitize cancer cells to conventional chemotherapies and radiation. The synergistic effects observed in preclinical models and the promising results from certain combination therapy trials highlight the need for further investigation into optimal dosing schedules, patient selection biomarkers, and combination strategies to fully harness the therapeutic potential of AT-101 in the management of chemoresistant tumors.
References
- 1. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 4. Sequential treatment with AT-101 enhances cisplatin chemosensitivity in human non-small cell lung cancer cells through inhibition of apurinic/apyrimidinic endonuclease 1-activated IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of AT-101 (Gossypol) in chemotherapy-sensitive recurrent extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A phase I study of AT-101 with cisplatin and etoposide in patients with advanced solid tumors with an expanded cohort in extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Open-Label, Multicenter, Phase I/II Study of Single-Agent AT-101 in Men with Castrate-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Lytic Peptides in Oncology: Efficacy, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer therapeutics is continually exploring novel modalities to overcome the limitations of conventional treatments. Among these, lytic peptides have emerged as a promising class of anti-cancer agents. These naturally occurring or synthetic short-chain amino acid polymers exhibit potent and selective cytotoxicity against malignant cells, often circumventing mechanisms of multi-drug resistance. This guide provides a comparative overview of four prominent lytic peptides—Melittin, Cecropin A, Magainin 2, and LL-37—evaluating their anti-cancer efficacy, delving into their mechanisms of action, and detailing the experimental protocols for their assessment.
Comparative Efficacy of Lytic Peptides
The cytotoxic potential of lytic peptides is a critical determinant of their therapeutic utility. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Melittin, Cecropin A, Magainin 2, and LL-37 against various cancer cell lines.
In Vitro Cytotoxicity Data (IC50 Values)
| Peptide | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Normal Cells (e.g., Fibroblasts) |
| Melittin | ~5.86 µg/mL[1] | ~50 µM[2] | ~2.54 µg/mL[3] | Higher IC50, indicating some selectivity[3][4] |
| Cecropin A | Not widely reported | Not widely reported | Not widely reported | Not cytotoxic to normal fibroblasts[5] |
| Magainin 2 | >80 µM[6] | ~110 µg/mL[7] | Cytotoxic, but specific IC50 not consistently reported | Not cytotoxic to normal fibroblasts[4] |
| LL-37 | Pro-proliferative effects reported[8] | Pro-proliferative effects reported[8] | Not widely reported for cytotoxicity | Complex effects, can be pro- or anti-proliferative |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method. The values presented here are indicative and sourced from the cited literature.
In Vivo Efficacy in Xenograft Models
| Peptide | Animal Model | Cancer Cell Line | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Melittin | Nude mice | Lewis Lung Carcinoma | 0.5 mg/kg, i.p. | ~45% reduction in tumor volume | [9][10] |
| Cecropin A | Nude mice | Bladder Cancer | Not specified | Reduced tumorigenicity | [5] |
| Magainin 2 | Nude mice | Ovarian Tumor | 50-60 mg/kg, i.p. | >100% increase in life span | [7] |
| LL-37 | Nude mice | Gastric Cancer | Not specified | Inhibition of tumor growth | [8] |
Mechanisms of Action: A Deeper Dive
Lytic peptides employ diverse strategies to eliminate cancer cells, primarily targeting the cell membrane and inducing programmed cell death. Understanding these mechanisms is pivotal for designing peptides with enhanced specificity and efficacy.
Membrane Disruption
A hallmark of many lytic peptides is their ability to physically disrupt the cancer cell membrane, leading to rapid cell death. This selectivity is attributed to the net negative charge of cancer cell membranes compared to the zwitterionic nature of normal cell membranes. Cationic lytic peptides are electrostatically attracted to the anionic components of the cancer cell surface, such as phosphatidylserine. Three primary models describe this disruptive process[11][12]:
-
Barrel-Stave Model: Peptide monomers insert into the membrane and aggregate to form a transmembrane pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the pore.
-
Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore lined by both peptides and lipid head groups.
-
Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. At a critical concentration, they disrupt the membrane integrity, leading to the formation of micelles and subsequent cell lysis.
Induction of Apoptosis
Beyond direct membrane lysis, many lytic peptides trigger apoptosis, a regulated form of cell death crucial for tissue homeostasis. The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas and TNF receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as that induced by membrane-active peptides. It involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.
Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspase, caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[13][14][15][16][17].
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate assessment and comparison of lytic peptides. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the lytic peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Xenograft models in immunocompromised mice are crucial for evaluating the anti-tumor efficacy of lytic peptides in a living system.
Workflow:
Detailed Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS. Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a small volume (e.g., 100 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice)[18].
-
Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Treatment Administration: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the lytic peptide at a predetermined dose and schedule. The route of administration can be intratumoral, intraperitoneal, or intravenous, depending on the study design[9][10]. The control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue the treatment for a specified period (e.g., 2-4 weeks). At the end of the study, sacrifice the mice, and excise the tumors. Measure the final tumor weight and volume.
-
Data Analysis: Calculate the percentage of tumor growth inhibition using the formula: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. Analyze survival data using Kaplan-Meier curves[19].
Conclusion
Lytic peptides represent a versatile and potent class of anti-cancer agents with the potential to address some of the key challenges in oncology, including drug resistance. While peptides like Melittin and Magainin 2 demonstrate broad-spectrum cytotoxicity primarily through membrane disruption and apoptosis induction, others like LL-37 exhibit more complex, context-dependent roles in cancer progression. The comparative data and detailed methodologies presented in this guide are intended to provide a valuable resource for researchers and drug developers in the rational design and evaluation of next-generation lytic peptide-based cancer therapies. Further research focusing on enhancing tumor specificity and improving in vivo stability will be crucial in translating the therapeutic promise of these molecules into clinical reality.
References
- 1. Melittin-Induced Cell Death Through p53 and 8-OHdG in Breast Cell Cancer MCF-7 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells | springermedizin.de [springermedizin.de]
- 6. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Melittin induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cecropin A Alleviates LPS-Induced Oxidative Stress and Apoptosis of Bovine Endometrial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crdd.osdd.net [crdd.osdd.net]
- 17. academic.oup.com [academic.oup.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure for the Disposal of A28-C6B2
Disclaimer: As "A28-C6B2" does not correspond to a publicly documented chemical substance, this document provides a comprehensive, generalized procedure for the proper disposal of a hazardous laboratory chemical. These guidelines are based on established safety protocols for handling and disposing of hazardous materials. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with before proceeding with disposal.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste.
Hazard Identification and Classification
Prior to disposal, it is critical to understand the hazards associated with this compound. This information is typically found in Section 2 and Section 13 of the chemical's SDS. Based on general protocols for unknown or hazardous compounds, this compound should be managed as hazardous waste until proven otherwise.
Key Hazard Considerations:
-
Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.
-
Reactivity: Potential for hazardous reactions with other substances. Incompatible materials often include strong oxidizing agents and strong bases.[1]
-
Flammability: Risk of ignition and fire.
-
Corrosivity: Potential to cause severe skin burns and eye damage.
-
Environmental Hazard: Toxicity to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS or a glove compatibility chart for the appropriate material. |
| Body Protection | A lab coat or chemical-resistant apron.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][2] If significant vapors or dusts are expected, a NIOSH-approved respirator may be necessary. |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]
Experimental Protocol for Waste Collection:
-
Select a Compatible Container: Choose a waste container made of a material compatible with this compound. For many organic compounds, this will be a high-density polyethylene (B3416737) (HDPE) or glass container. The container must have a secure, leak-proof screw-top cap.[3][5]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][5] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound" (no abbreviations).[6]
-
A list of all components and their approximate percentages if it is a mixed waste stream.[6]
-
The date waste was first added.[6]
-
The name and contact information of the responsible researcher or lab supervisor.[6]
-
Appropriate hazard pictograms (e.g., skull and crossbones, flame, corrosion).
-
-
Collect the Waste:
-
Liquid Waste: Carefully pour the liquid waste into the labeled container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
-
Solid Waste: Collect solid waste, including contaminated materials like gloves, weigh boats, and pipette tips, in a designated, clearly labeled solid waste container.[6]
-
Empty Containers: Containers that held pure this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected as hazardous liquid waste.[6] After rinsing and air-drying in a fume hood, and once all hazard labels are defaced or removed, the container may be disposed of as non-hazardous solid waste.[3][6]
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[3][4]
Storage of Hazardous Waste
Proper storage of hazardous waste pending pickup is a regulatory requirement.
| Storage Parameter | Requirement |
| Location | Store in a designated, secure, and well-ventilated satellite accumulation area (SAA) within or near the laboratory.[6] |
| Containment | Use secondary containment, such as a chemically resistant tray or tub, for all liquid waste containers.[3][6] The secondary container must be able to hold 110% of the volume of the largest container within it. |
| Segregation | Store this compound waste away from incompatible materials. Consult the SDS for specific incompatibilities. |
| Accumulation Time | Do not accumulate hazardous waste in the laboratory for more than 180 days (or as specified by institutional and local regulations). |
| Quantity Limits | Do not exceed the maximum allowable volume of hazardous waste in the SAA (typically 55 gallons). |
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][3]
Step-by-Step Disposal Plan:
-
Ensure Proper Collection and Labeling: Verify that all waste containers are securely closed and accurately labeled as described in Section 3.
-
Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[3][5][6] Provide them with the necessary information from the waste label.
-
Documentation: Complete any required waste manifests or pickup request forms provided by EHS.
-
Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method, such as incineration or chemical neutralization, will be determined by the facility based on the chemical's properties and regulatory requirements.
Logical Workflow for this compound Disposal
Caption: Figure 1. This compound Disposal Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. aamu.edu [aamu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
Essential Safety and Handling Guide for the Potent Cytotoxic Agent A28-C6B2
Disclaimer: The compound "A28-C6B2" is a fictional designation. This guide is a template based on established safety protocols for handling potent, powdered cytotoxic compounds in a research setting.[1][2] Always consult the specific Safety Data Sheet (SDS) and your institution's Standard Operating Procedures (SOPs) for the exact agent you are using.[3][4][5]
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling the cytotoxic agent this compound. Adherence to these guidelines is critical to minimize occupational exposure and ensure a safe laboratory environment.[6]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a potent cytotoxic agent, stringent PPE protocols are mandatory to prevent exposure through skin contact, inhalation, or ingestion.[2][6][7] The following PPE is required for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[8] | Provides a primary barrier against skin contact. Double-gloving allows for safe removal of the outer, potentially contaminated layer. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic cuffs.[8] | Protects skin and personal clothing from contamination by aerosolized particles or spills.[7] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A full-face shield must be worn over safety glasses when there is a risk of splashes.[8] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | A fit-tested N95 respirator is required when handling the powdered form of this compound outside of a containment device. | Prevents inhalation of hazardous aerosolized drug particles.[9] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Full PPE is required when handling the pure compound, preparing solutions, and managing waste.[1]
Operational Plan: Safe Handling and Preparation
All manipulations of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to control exposure at the source.[2][10][11]
Workflow for Weighing and Solubilizing this compound:
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. escolifesciences.com [escolifesciences.com]
- 3. SOPs for Hazardous Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]
- 5. Standard Operating Procedures (SOP) for Hazardous Materials | Science, Math, and Engineering | Lane Community College [inside.lanecc.edu]
- 6. hse.gov.uk [hse.gov.uk]
- 7. ipservices.care [ipservices.care]
- 8. ohsinsider.com [ohsinsider.com]
- 9. england.nhs.uk [england.nhs.uk]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
